2-(Benzylamino)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291289. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(benzylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,16H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNJQGFCEMZAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40315029 | |
| Record name | 2-(benzylamino)benzonitrile | |
| Source | EPA DSSTox | |
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Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5589-62-8 | |
| Record name | 2-[(Phenylmethyl)amino]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5589-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 291289 | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5589-62-8 | |
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| Record name | 2-(benzylamino)benzonitrile | |
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| Record name | 2-(BENZYLAMINO)BENZONITRILE | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Benzylamino)benzonitrile: A Technical Guide for Chemical Research and Development
Introduction
2-(Benzylamino)benzonitrile is an organic compound featuring a benzonitrile core substituted with a benzylamino group at the ortho position. Its chemical structure makes it a valuable intermediate and building block in synthetic organic chemistry. The strategic placement of the amino and nitrile functional groups facilitates intramolecular cyclization reactions, rendering it a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, particularly quinazolines.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety information, tailored for researchers and professionals in drug discovery and materials science.
Chemical and Physical Properties
This compound is a solid at room temperature.[2] Its core physical and chemical properties are summarized below, providing essential data for laboratory and industrial applications.
| Property | Value | Source |
| CAS Number | 5589-62-8 | [1][3][4][5][6][7] |
| Molecular Formula | C₁₄H₁₂N₂ | [1][3][4][6][7] |
| Molecular Weight | 208.26 g/mol | [1][3][4] |
| IUPAC Name | This compound | [1][3][4] |
| Synonyms | N-Benzylanthranilonitrile, N-Benzyl-2-aminobenzonitrile | [6] |
| Melting Point | 117.5-118 °C | [1][6] |
| Boiling Point | 381.8 °C (Predicted) | [1][7] |
| Density | 1.12 g/cm³ (Predicted) | [1][6] |
| Polar Surface Area | 35.8 Ų | [4][6] |
| XLogP3 | 3.7 | [4][6] |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through modern catalytic cross-coupling reactions, which are valued for their efficiency and broad substrate applicability.
Experimental Protocols: Catalytic Amination Strategies
The formation of the C-N bond is central to synthesizing this molecule. The most common approaches involve the coupling of a benzylamine source with a 2-halobenzonitrile, such as 2-chlorobenzonitrile.
-
Buchwald-Hartwig Amination (Palladium-catalyzed): This is a highly versatile method for forming C-N bonds.
-
Reactants: 2-chlorobenzonitrile and benzylamine.
-
Catalyst: A palladium-based catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP).
-
Base: A non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃).
-
Solvent: An anhydrous, aprotic solvent like toluene or dioxane.
-
Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated until the reaction is complete, as monitored by techniques like TLC or GC-MS. The product is then isolated and purified, typically through column chromatography.
-
-
Ullmann Condensation (Copper-catalyzed): A classical method that remains relevant for certain amination reactions.
-
Reactants: 2-iodobenzonitrile or 2-bromobenzonitrile and benzylamine.
-
Catalyst: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O).
-
Ligand: Often a diamine ligand like ethylenediamine or a phenanthroline derivative.
-
Base: A strong base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent: A high-boiling polar aprotic solvent like DMF, DMSO, or pyridine.
-
Procedure: Similar to the Buchwald-Hartwig protocol, the components are heated in a suitable solvent. Ullmann reactions often require higher temperatures and longer reaction times. Workup involves quenching the reaction, extraction, and chromatographic purification.
-
A general workflow for the synthesis, purification, and characterization is depicted below.
Caption: General workflow for synthesis and characterization.
Key Reactivity
The primary significance of this compound in research is its role as a precursor to heterocyclic systems.[1] The ortho-disubstituted amino and nitrile groups are perfectly positioned for intramolecular cyclization reactions, providing efficient synthetic routes to quinazolines, a class of compounds with a wide range of biological activities.[1][8]
Spectroscopic Data
Structural confirmation of this compound relies on standard spectroscopic methods. While detailed spectral data is not publicly available without specific database access, a ¹³C NMR spectrum has been referenced in the literature.[9]
-
¹³C NMR: A reference for the ¹³C NMR spectrum can be found in the Australian Journal of Chemistry, 1996, vol. 49, p. 219.[9][10]
-
¹H NMR & IR: Characterization would also typically involve ¹H NMR to confirm the presence of aromatic and methylene protons and IR spectroscopy to identify the characteristic nitrile (C≡N) and amine (N-H) stretching frequencies.
Applications in Research and Drug Development
While there is currently no public research detailing specific anticancer or cytotoxic properties of this compound itself, its derivatives and the broader class of benzonitriles are of significant interest in medicinal chemistry.[1]
Precursor to Bioactive Molecules
The compound serves as a key intermediate for synthesizing quinazolinone derivatives, which have been investigated as potential antidiabetic agents through the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme.[8]
Biological Activity of Benzonitrile Derivatives
The benzonitrile scaffold is present in numerous compounds with demonstrated biological activity.[11]
-
Anticancer Activity: A significant mechanism for some benzonitrile derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for creating the mitotic spindle during cell division. This leads to cell cycle arrest and apoptosis in cancer cells.[11]
-
Antiviral and Antimicrobial Activity: Other benzonitrile derivatives have been identified as potent inhibitors of various viruses and have shown activity against a range of bacterial and fungal pathogens.[11]
The signaling pathway for tubulin polymerization inhibition, a known mechanism for the broader class of benzonitrile derivatives, is illustrated below.
Caption: Tubulin inhibition by benzonitrile derivatives.
Safety and Handling
This compound is classified as hazardous. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
| Hazard Class | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4][12] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage[4][12] |
| STOT - Single Exposure | H335: May cause respiratory irritation[4][12] |
| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life[4][12] |
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves, eye protection, and face protection.[6][12]
-
Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing. Immediately call a poison center or doctor. If inhaled, remove person to fresh air and keep comfortable for breathing.[12]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6][12]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[6][12]
References
- 1. This compound | 5589-62-8 | Benchchem [benchchem.com]
- 2. 2-(Benzylamino)Acetonitrile | Properties, Uses, Safety Data & Supplier China | High-Purity API Intermediate [nj-finechem.com]
- 3. americanelements.com [americanelements.com]
- 4. This compound | C14H12N2 | CID 324787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 5589-62-8 | FAA58962 [biosynth.com]
- 8. brieflands.com [brieflands.com]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5589-62-8 Name: this compound [xixisys.com]
2-(Benzylamino)benzonitrile chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-(benzylamino)benzonitrile, including its chemical identity, structural details, physicochemical properties, and key synthetic methodologies. The information is intended for professionals in chemical research and drug development.
Chemical Structure and IUPAC Name
The compound this compound consists of a benzonitrile core substituted at the 2-position with a benzylamino group.
IUPAC Name: this compound[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂ | [1][3][4] |
| Molecular Weight | 208.26 g/mol | [1][3] |
| CAS Number | 5589-62-8 | [2][3] |
| Appearance | Solid or crystalline substance | [5] |
| Boiling Point | 381.8 °C | [3] |
| InChIKey | JNNJQGFCEMZAQR-UHFFFAOYSA-N | [1][2][4] |
| SMILES | C1=CC=C(C=C1)CNC2=CC=CC=C2C#N | [1][3] |
Spectroscopic Data
Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.[2]
| Spectroscopy | Data Reference |
| ¹³C NMR | A spectrum is available in the SpectraBase database.[4] |
| FTIR | A spectrum is available in the SpectraBase database.[4] |
| Mass Spec (GC) | A spectrum is available in the SpectraBase database.[4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through modern catalytic cross-coupling reactions, which offer high efficiency and regioselectivity.[2] The most common strategies are transition-metal-catalyzed aminations.[2]
This method is a versatile approach for forming C-N bonds.[2] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.
Reaction Scheme: 2-chlorobenzonitrile + Benzylamine → this compound
Experimental Protocol (General Procedure):
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-chlorobenzonitrile (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Reagent Addition: Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.2-2.0 mmol). The tube is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Amine: Add anhydrous, degassed toluene (or another suitable solvent like dioxane) via syringe, followed by benzylamine (1.1 mmol).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Caption: Generalized workflow for Buchwald-Hartwig synthesis.
An alternative to palladium-based methods, the Ullmann condensation uses a copper catalyst, often at higher temperatures.[2]
Experimental Protocol (General Procedure):
-
Reaction Setup: In a reaction vessel, combine 2-iodobenzonitrile or 2-bromobenzonitrile (1.0 mmol), a copper(I) salt (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline or a diamine, 10-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
-
Reagent Addition: Add benzylamine (1.2-2.0 mmol) and a high-boiling polar solvent such as DMF or DMSO.
-
Reaction Conditions: The mixture is heated to a temperature between 100-160 °C and stirred for 24-48 hours.
-
Work-up and Purification: The work-up and purification procedure is similar to that described for the Buchwald-Hartwig amination, often involving an initial filtration to remove inorganic salts.
Biological and Pharmacological Potential
Currently, there is no publicly available research detailing the specific anticancer or anti-inflammatory properties of this compound itself.[2] However, the structural motif is of interest in medicinal chemistry. For instance, derivatives of the related compound 2-(benzylamino)nicotinonitrile have been explored as potential inhibitors of enzymes like the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] Furthermore, other heterocyclic systems containing a methyl-benzonitrile group have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme relevant to diabetes treatment.[7] These findings suggest that the this compound scaffold could serve as a valuable starting point for the design of novel therapeutic agents, though its own biological activity remains to be characterized. The compound is primarily used as an organometallic reagent and an intermediate in the synthesis of heterocyclic compounds.[3]
References
- 1. This compound | C14H12N2 | CID 324787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5589-62-8 | Benchchem [benchchem.com]
- 3. This compound | 5589-62-8 | FAA58962 [biosynth.com]
- 4. spectrabase.com [spectrabase.com]
- 5. CAS 36602-01-4: Benzonitrile,4-(phenylamino)- | CymitQuimica [cymitquimica.com]
- 6. 2-(Benzylamino)nicotinonitrile | 50351-72-9 | Benchchem [benchchem.com]
- 7. brieflands.com [brieflands.com]
2-(Benzylamino)benzonitrile molecular weight and formula
An In-Depth Technical Guide to 2-(Benzylamino)benzonitrile
Abstract
This compound is a vital organic compound featuring both a nitrile and a secondary amine functional group attached to a benzene ring. This unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, particularly quinazolines, which are known for their broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the core physicochemical properties, established synthetic protocols, and key applications of this compound for professionals in chemical research and drug development.
Core Physicochemical Properties
A summary of the essential properties for this compound is provided below. This data is critical for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂N₂ | [1][2][3][4][5] |
| Molecular Weight | 208.26 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 5589-62-8 | [1][2][4] |
| Melting Point | 117.5-118 °C | [1][5] |
| Boiling Point (Predicted) | 381.8 ± 25.0 °C | [1][4] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [1][5] |
| InChIKey | JNNJQGFCEMZAQR-UHFFFAOYSA-N | [1][5] |
Experimental Protocols: Synthesis
The formation of the C-N bond in this compound is typically achieved through transition-metal-catalyzed cross-coupling reactions. These modern synthetic methods offer high efficiency and are milder than traditional approaches.[1] Key strategies include the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1]
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of this compound from 2-chlorobenzonitrile and benzylamine.
Materials:
-
2-chlorobenzonitrile
-
Benzylamine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, the ligand, and the base under an inert atmosphere.
-
Add the anhydrous solvent to the vessel, followed by 2-chlorobenzonitrile and benzylamine.
-
Seal the reaction vessel and heat the mixture to the required temperature (typically 80-110 °C).
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield pure this compound.
Synthetic Utility and Applications
The primary significance of this compound in research lies in its role as a versatile building block for more complex molecules.[1]
Synthesis of Heterocyclic Compounds
The ortho-disubstituted arrangement of the amino and nitrile groups makes this compound an ideal precursor for intramolecular cyclization reactions.[1] This has been widely exploited in the synthesis of quinazolines, a class of compounds with a broad range of biological activities.[1] For example, palladium-catalyzed reactions involving derivatives of this compound can lead to the formation of 2,4-diarylquinazolines.[1]
Medicinal Chemistry
In drug discovery, the structure of this compound serves as a scaffold that can be modified to explore structure-activity relationships (SAR).[1] The benzylamino group can be altered to develop derivatives with potential applications in medicinal chemistry.[1] While no direct anticancer properties of this compound itself are reported, the broader class of benzonitrile derivatives has shown potential in targeting cellular processes like tubulin polymerization, which is crucial in cancer progression.[6]
Caption: Workflow for Buchwald-Hartwig Amination Synthesis.
References
An In-depth Technical Guide to the Synthesis and Discovery of 2-(Benzylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 2-(Benzylamino)benzonitrile. This document is intended for an audience with a strong background in organic chemistry and drug discovery, offering detailed experimental protocols and insights into the relevance of this compound in medicinal chemistry.
Introduction
This compound, a secondary amine derivative of benzonitrile, serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a nucleophilic secondary amine and a versatile nitrile group on an aromatic scaffold, makes it a key intermediate for the synthesis of a variety of heterocyclic compounds, some of which have shown potential in drug discovery. This guide will explore the primary synthetic routes to this compound, its physicochemical properties, and its known biological relevance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, offering a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 5589-62-8 | [1][2] |
| Molecular Formula | C₁₄H₁₂N₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1][2] |
| Melting Point | 117.5-118 °C | |
| Appearance | White to off-white solid | |
| IUPAC Name | This compound | [1] |
| InChIKey | JNNJQGFCEMZAQR-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic methodologies. The most common and practical approaches include reductive amination, Buchwald-Hartwig amination, and Ullmann condensation. Each method offers distinct advantages concerning starting material availability, reaction conditions, and scalability.
Reductive Amination
Reductive amination is a widely used method for the formation of amines from carbonyl compounds. In the synthesis of this compound, this involves the reaction of 2-aminobenzonitrile with benzaldehyde to form an imine intermediate, which is subsequently reduced to the desired secondary amine.
-
Imine Formation: To a solution of 2-aminobenzonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol, add benzaldehyde (1.05 eq). The mixture is stirred at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials and the formation of the imine intermediate. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation.
-
Reduction: Once the imine formation is complete, the reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise, maintaining the temperature below 10 °C. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are also effective reducing agents for this transformation.[3]
-
Work-up and Purification: After the addition of the reducing agent, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method is particularly useful for coupling an amine with an aryl halide. In this case, 2-chlorobenzonitrile or 2-bromobenzonitrile can be coupled with benzylamine.
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand, 2-4 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).
-
Addition of Reactants: To the reaction vessel, add 2-chlorobenzonitrile (1.0 eq) and benzylamine (1.2 eq) dissolved in an anhydrous solvent such as toluene or dioxane.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent. The mixture is then filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, typically by coupling an amine with an aryl halide.[6] This method often requires higher temperatures compared to the Buchwald-Hartwig amination but can be a cost-effective alternative.
-
Reaction Setup: A reaction vessel is charged with a copper catalyst, such as copper(I) iodide (CuI) or copper powder (10-20 mol%), a ligand (e.g., L-proline or a diamine, 20-40 mol%), and a base (e.g., potassium carbonate or potassium phosphate, 2.0 eq).
-
Addition of Reactants: To the vessel, add 2-iodobenzonitrile (1.0 eq) and benzylamine (1.5 eq) in a high-boiling polar solvent like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
-
Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 120-180 °C, and stirred for several hours to days. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Synthesis and Discovery Timeline
Biological Relevance and Applications
Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
A notable study investigated a series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. The synthesized compounds, derived from a 2-(bromomethyl)benzonitrile precursor which could be synthesized from this compound, exhibited good inhibitory activity against the DPP-4 enzyme. This highlights the potential of the this compound scaffold as a starting point for the development of new therapeutic agents.
Visualizing Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methods described above.
Caption: Overview of synthetic routes to this compound.
Caption: General experimental workflow for synthesis.
Conclusion
This compound is a synthetically accessible and versatile intermediate with demonstrated potential in medicinal chemistry. The synthetic methods outlined in this guide, including reductive amination, Buchwald-Hartwig amination, and Ullmann condensation, provide robust and adaptable routes for its preparation. Further exploration of the chemical space around this scaffold may lead to the discovery of novel bioactive molecules with therapeutic potential. This guide serves as a foundational resource for researchers aiming to synthesize and utilize this compound in their drug discovery and development endeavors.
References
- 1. This compound | C14H12N2 | CID 324787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5589-62-8 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. spectrabase.com [spectrabase.com]
Spectroscopic Profile of 2-(Benzylamino)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organic compound, 2-(Benzylamino)benzonitrile. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectroscopic analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Note: Specific, verified ¹H NMR data for this compound, including chemical shifts, multiplicities, and coupling constants, is not publicly available in the referenced materials. It is anticipated that the spectrum would show signals corresponding to the aromatic protons of both the benzonitrile and benzyl groups, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (N-H) proton.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Note: While the existence of ¹³C NMR data is confirmed by spectral databases, the specific chemical shifts for this compound are not accessible without a subscription.[1] The spectrum is expected to show distinct signals for the carbon atoms of the benzonitrile and benzyl rings, the nitrile carbon, and the methylene carbon.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | Data not available |
Note: Detailed IR absorption data is not available in the public domain. However, the IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C≡N (nitrile) stretching (around 2220-2260 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C stretching in the aromatic rings (around 1400-1600 cm⁻¹).
Table 4: Mass Spectrometry (MS) Data
| m/z | Fragmentation Assignment |
| Data not available | Data not available |
Note: A full mass spectrum with fragmentation analysis is not publicly available. The molecular weight of this compound is 208.26 g/mol .[2] In a typical mass spectrum, a molecular ion peak [M]⁺ at m/z = 208 would be expected, along with fragments corresponding to the loss of benzyl, cyano, or other relevant groups.
Experimental Protocols
The following are general experimental protocols that are typically employed for the spectroscopic analysis of aromatic amines and nitriles like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and aliphatic protons, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal.
-
Instrumentation: The analysis is performed using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile solids, direct infusion via a solids probe or after dissolving in a suitable solvent for Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
Ionization: In GC-MS, Electron Ionization (EI) is commonly used, which can lead to extensive fragmentation. For softer ionization, ESI or APCI are preferred, which typically result in a prominent protonated molecule [M+H]⁺ peak.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.
Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.
References
Technical Guide: Physicochemical Properties and Solubility of 2-(Benzylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(benzylamino)benzonitrile, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data, this document summarizes reported values and predicted properties. A significant focus is placed on providing detailed experimental protocols for the determination of solubility, a critical parameter in drug development. Furthermore, a logical workflow for its synthesis is presented visually to aid researchers in its preparation.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₁₄H₁₂N₂.[1] The key physicochemical properties are summarized in the table below. It is important to note that some of the listed values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂N₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 117.5-118 °C | [2] |
| Boiling Point | 381.8 °C (Predicted) | [1][3] |
| Density | 1.12 g/cm³ (Predicted) | [1][2] |
| logP (XLogP3) | 3.7 | [4] |
| pKa | Not experimentally determined. |
Solubility Profile
The molecule possesses a nonpolar benzyl group and a benzene ring, which suggest solubility in nonpolar organic solvents. The presence of a polar nitrile group and a secondary amine group, capable of hydrogen bonding, indicates potential solubility in polar aprotic and, to a lesser extent, polar protic solvents. Its high calculated logP value of 3.7 suggests that it is a lipophilic compound with low aqueous solubility.[4]
A predicted qualitative solubility profile is presented below:
| Solvent Class | Predicted Solubility | Rationale |
| Water | Very Low | High lipophilicity (logP = 3.7) and large nonpolar surface area. |
| Alcohols (e.g., Ethanol, Methanol) | Sparingly Soluble to Soluble | The amine group can participate in hydrogen bonding with the solvent. |
| Ethers (e.g., Diethyl Ether) | Soluble | The nonpolar character of ethers can solvate the aromatic rings. |
| Chlorinated Solvents (e.g., Dichloromethane) | Soluble | Good balance of polarity to dissolve the compound. |
| Aromatic Hydrocarbons (e.g., Toluene) | Soluble | "Like dissolves like" principle due to the presence of two aromatic rings. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | The polar nature of these solvents can interact with the nitrile and amine groups. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, an experimental approach is necessary. The following protocol details the shake-flask method followed by gravimetric analysis, a gold-standard technique for determining thermodynamic solubility.
Materials
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, ethanol, acetone, toluene, etc., analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Syringes and syringe filters (0.22 µm)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish.
-
Record the exact mass of the dish with the solution.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. A vacuum desiccator can also be used.
-
Once all the solvent has evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish with the dry solute.
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dry solute (g) / Volume of filtered solution (L))
Synthesis Workflow
This compound can be synthesized via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. These methods involve the cross-coupling of an aryl halide (2-chlorobenzonitrile or 2-bromobenzonitrile) with benzylamine. The general workflow for these synthetic routes is depicted below.
The choice of catalyst, base, and solvent is crucial for the success of the reaction. For a Buchwald-Hartwig amination, a palladium catalyst with a suitable phosphine ligand is typically employed, whereas an Ullmann condensation utilizes a copper catalyst.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound and provided a detailed protocol for the experimental determination of its solubility. While some fundamental properties have been reported or predicted, there remains a need for comprehensive experimental characterization, particularly concerning its solubility in a range of pharmaceutically relevant solvents and its pKa. The provided synthesis workflow offers a logical guide for its preparation in a laboratory setting. This information is intended to support further research and development involving this compound.
References
An In-Depth Technical Guide on the Reactivity of the Nitrile Group in 2-(Benzylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzylamino)benzonitrile is a key organic intermediate whose structure, featuring a nitrile group and a secondary amine ortho to each other on a benzene ring, provides a unique platform for complex molecular synthesis. While the nitrile group possesses intrinsic reactivity common to cyanobenzenes, its juxtaposition with the benzylamino moiety makes this molecule particularly prone to intramolecular cyclization reactions. This guide provides a comprehensive analysis of the reactivity of the nitrile group in this compound, covering its fundamental chemical transformations as well as its dominant role as a precursor in heterocyclic chemistry, a field of significant interest in drug discovery.
The reactivity can be broadly categorized into two pathways:
-
Classical Nitrile Transformations: Reactions such as hydrolysis, reduction, and addition of organometallic reagents that target the carbon-nitrogen triple bond.
-
Intramolecular Cyclization: The primary and most documented reaction pathway, where both the nitrile and the adjacent amino group participate in ring-formation, leading to valuable heterocyclic scaffolds like quinazolines.[1][2]
This document details the methodologies for these transformations, presents quantitative data where available, and provides visual diagrams of key workflows and reaction pathways.
Classical Reactivity of the Nitrile Group
The carbon atom of the nitrile group is electrophilic due to the high electronegativity of nitrogen, making it susceptible to nucleophilic attack.[3][4][5][6] This fundamental property underpins several key transformations.
Hydrolysis to Carboxylic Acids
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, proceeding through an amide intermediate.[5][7] Electron-withdrawing groups on the benzonitrile ring can facilitate this reaction by increasing the electrophilicity of the nitrile carbon.[8][9]
Generic Acid-Catalyzed Hydrolysis Protocol: A general procedure for the hydrolysis of benzonitrile derivatives involves heating in the presence of a strong acid like sulfuric or hydrochloric acid.[7]
-
Reaction Setup: A solution of the substituted benzonitrile is prepared in an aqueous strong acid solution (e.g., 70% H₂SO₄).
-
Heating: The mixture is heated to reflux for several hours to ensure complete conversion of the nitrile to the amide and subsequently to the carboxylic acid.
-
Workup: The reaction mixture is cooled and poured onto ice. The resulting carboxylic acid precipitate is collected by vacuum filtration, washed with cold water, and dried.
Reduction to Primary Amines
Table 1: Comparison of Common Reducing Agents for Benzonitriles
| Reducing Agent | Typical Conditions | Yield Range (%) | Notes |
| LiAlH₄ | THF, Reflux, followed by aqueous workup | 70-95 | Powerful, unselective reagent. Reduces many other functional groups.[7][11] |
| H₂ / Raney Ni or Pd/C | H₂ (atm or high pressure), Ethanol/Methanol | 80-99 | Catalytic method, often selective. Can sometimes be slowed by substituents.[12] |
| NaBH₄ / CoCl₂ | Methanol, 60 °C | 75-90 | A milder alternative to LiAlH₄. |
| Diisopropylaminoborane | THF, 25 °C to Reflux | 80-99 | Shows good functional group tolerance.[13] |
General Experimental Protocol for LiAlH₄ Reduction: The following protocol is adapted for the general reduction of benzonitriles to benzylamines.[11]
-
Reaction Setup: A solution of the benzonitrile (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon).
-
Reaction: The mixture is allowed to warm to room temperature and then heated to reflux for 4-16 hours, with progress monitored by TLC.
-
Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Isolation: The resulting solids are filtered off, and the organic filtrate is dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure to yield the crude primary amine, which can be purified by column chromatography or distillation.
Caption: Diagram 1: General Reactivity Pathways of the Nitrile Group.
Dominant Reactivity: Intramolecular Cyclization to Heterocycles
The most significant reactivity pathway for this compound and related 2-aminobenzonitriles involves the participation of the nitrile group in intramolecular cyclization reactions. The ortho-positioning of the amino and nitrile groups facilitates the formation of fused heterocyclic systems, most notably quinazolines.[1][14]
Acid-Mediated Annulation with Cyanamides
A highly efficient method for synthesizing substituted 2-amino-4-iminoquinazolines involves the hydrochloric acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-substituted cyanamides.[15] In this reaction, the nitrile group of the 2-aminobenzonitrile acts as an electrophile, while the amino group initiates an intermolecular reaction that ultimately leads to cyclization.
The proposed mechanism involves the acid-catalyzed activation of the N-benzyl cyanamide, which is then attacked by the amino group of the this compound. This is followed by an intramolecular nucleophilic attack from the amidine nitrogen onto the nitrile carbon, leading to the formation of the fused ring system.[15]
Table 2: Synthesis of 2-Amino-4-iminoquinazolines from Substituted 2-Aminobenzonitriles This table summarizes the yields for the reaction of various 2-aminobenzonitriles with N-benzyl cyanamide, demonstrating the scope of this transformation.[16]
| 2-Aminobenzonitrile Substituent (R) | Product | Yield (%) |
| H | 2-(Benzylamino)-4-(benzylideneamino)quinazoline | 88 |
| 4-Methyl | 2-(Benzylamino)-4-(benzylideneamino)-6-methylquinazoline | 92 |
| 4-Methoxy | 2-(Benzylamino)-4-(benzylideneamino)-6-methoxyquinazoline | 85 |
| 4-Fluoro | 2-(Benzylamino)-4-(benzylideneamino)-6-fluoroquinazoline | 94 |
| 4-Chloro | 2-(Benzylamino)-4-(benzylideneamino)-6-chloroquinazoline | 95 |
| 4-Bromo | 2-(Benzylamino)-4-(benzylideneamino)-6-bromoquinazoline | 91 |
| 4-Nitro | 2-(Benzylamino)-4-(benzylideneamino)-6-nitroquinazoline | 71 |
Reaction Conditions: 2-aminobenzonitrile (1.0 mmol), N-benzyl cyanamide (1.5 mmol), HCl (2.0 mmol), HFIP (5 mL), 70 °C, 1 h.[15][16]
Experimental Protocol: Synthesis of 2-Amino-4-iminoquinazolines The following is a general procedure adapted from the literature for the acid-mediated cyclization.[15]
-
Reaction Setup: In a sealed tube, combine the 2-aminobenzonitrile derivative (1.0 mmol, 1.0 equiv.), N-benzyl cyanamide (1.5 mmol, 1.5 equiv.), and a solution of hydrochloric acid (2.0 mmol, 2.0 equiv.) in a suitable solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (5 mL).
-
Heating: Place the sealed tube in a preheated oil bath at 70 °C and stir the reaction mixture for 1 hour.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
Caption: Diagram 2: Experimental Workflow for Iminoquinazoline Synthesis.
Relevance in Drug Development
The primary importance of this compound in drug development lies in its role as a scaffold for producing quinazoline derivatives. Quinazolines are a "privileged" class of nitrogen-containing heterocycles present in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[14][15][17] For example, many quinazoline-based drugs function as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway, which is often dysregulated in various cancers.
The synthetic accessibility of diverse quinazolines from 2-aminobenzonitrile precursors makes this reaction pathway a powerful tool for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Caption: Diagram 3: Logical Pathway from Precursor to Biological Target.
Conclusion
While the nitrile group in this compound is susceptible to classical transformations like hydrolysis and reduction, its reactivity is overwhelmingly dominated by its participation in intramolecular cyclization reactions. The strategic placement of the ortho-amino group provides a facile and high-yielding pathway to quinazoline-based heterocycles. This dominant reactivity profile makes this compound and its analogs exceptionally valuable building blocks for medicinal chemists and drug development professionals, enabling the efficient synthesis of diverse compound libraries targeting critical biological pathways. Understanding both the fundamental and the context-dependent reactivity of this molecule is essential for its effective application in modern organic and medicinal chemistry.
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 9. View of Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 11. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
The Pivotal Role of 2-(Benzylamino)benzonitrile as a Chemical Intermediate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzylamino)benzonitrile, a bifunctional aromatic molecule, serves as a crucial chemical intermediate in the synthesis of a variety of heterocyclic compounds, most notably quinazolines and their derivatives. Its structure, featuring a benzylamino group ortho to a nitrile moiety, provides a versatile scaffold for constructing complex molecular architectures. This technical guide delves into the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and quantitative data to support research and development in medicinal chemistry and materials science.
Synthesis of this compound
The primary synthetic routes to this compound involve the formation of a carbon-nitrogen bond between an aniline precursor and a benzyl group. The most prevalent and efficient methods are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. Reductive amination offers an alternative pathway.
Catalytic Amination Strategies
Modern organic synthesis favors palladium- or copper-catalyzed methods for their high efficiency, broad substrate scope, and milder reaction conditions compared to traditional nucleophilic aromatic substitution.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It typically involves the reaction of an aryl halide (e.g., 2-chlorobenzonitrile) with an amine (benzylamine) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig reaction, the Ullmann condensation also facilitates the coupling of aryl halides with amines. Modern variations of this reaction often utilize ligands to improve reaction rates and yields under milder conditions.
Reductive Amination: This method involves the reaction of 2-aminobenzonitrile with benzaldehyde to form an intermediate imine, which is then reduced in situ to yield the secondary amine, this compound. The choice of reducing agent is critical to selectively reduce the imine without affecting the starting aldehyde.
Comparison of Synthetic Methods
The selection of a synthetic method depends on factors such as substrate availability, desired scale, and tolerance of functional groups. The following table summarizes typical conditions for the synthesis of this compound from 2-chlorobenzonitrile.
| Method | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | Xantphos | Cs₂CO₃ | Toluene | 100 | Not specified |
| Buchwald-Hartwig | Pd₂(dba)₃ (1) | BINAP | NaOtBu | Toluene | 80-100 | Not specified |
| Ullmann-Type | CuI (10) | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-140 | Not specified |
| Ullmann-Type | Cu₂O (5) | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane | 100 | Not specified |
Table 1: Comparison of typical catalytic amination strategies for the synthesis of this compound from 2-chlorobenzonitrile. Note: Specific yields for the synthesis of this compound were not explicitly provided in the summarized literature.
Experimental Protocols
Synthesis of this compound via Buchwald-Hartwig Amination (General Protocol)
This protocol is a representative example based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.
Materials:
-
2-Chlorobenzonitrile
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by 2-chlorobenzonitrile (1.0 equivalent) and benzylamine (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Key Reactions of this compound: Synthesis of Quinazolines
The ortho-disubstituted pattern of the amino and nitrile groups in this compound makes it an ideal precursor for intramolecular cyclization reactions to form quinazolines, a class of compounds with a broad spectrum of biological activities.
Cyclization to Quinazolines
Various methods have been developed for the synthesis of quinazolines from 2-aminobenzonitrile derivatives. One common approach involves reaction with a one-carbon source, such as triethyl orthoformate or formamide, to construct the pyrimidine ring.
An in-depth technical guide on the role of this compound as a chemical intermediate.
Applications in Medicinal Chemistry: DPP-4 Inhibition
Quinazoline derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. Notably, certain quinazolinone derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. While direct biological activity data for quinazolines derived specifically from this compound is not extensively detailed in the reviewed literature, the synthesis of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives and their evaluation as DPP-4 inhibitors highlights the importance of the benzonitrile moiety in this class of compounds.
DPP-4 Signaling Pathway
DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate insulin secretion. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control.
Caption: DPP-4 signaling pathway and the mechanism of action of quinazoline-based DPP-4 inhibitors.
Experimental Workflows and Logical Relationships
The synthesis of bioactive quinazolines from this compound follows a logical workflow, beginning with the formation of the intermediate and proceeding to the construction of the heterocyclic core.
Caption: General workflow for the synthesis of bioactive quinazolines from this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of heterocyclic compounds, particularly quinazolines. The development of efficient catalytic methods for its synthesis has made it readily accessible for further chemical transformations. Its role as a precursor to biologically active molecules, such as potential DPP-4 inhibitors, underscores its importance in medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the full potential of this important building block.
Fundamental reactions of 2-(Benzylamino)benzonitrile
An In-depth Technical Guide to the Fundamental Reactions of 2-(Benzylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile bifunctional molecule featuring a secondary amine and a nitrile group attached to an aromatic core. This unique arrangement makes it a valuable scaffold and intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.[1][2] The reactivity of this compound is dominated by the interplay between the nucleophilic secondary amine and the electrophilic nitrile carbon, leading to a rich variety of chemical transformations. This guide details the core reactions of this compound, providing quantitative data, detailed experimental protocols, and visual diagrams to support advanced research and development.
Core Reactivity Overview
The fundamental reactions of this compound can be categorized based on the functional group involved:
-
Cyclization Reactions: Intramolecular reactions involving both the amine and nitrile groups, primarily leading to the formation of quinazoline derivatives.
-
Reactions of the Nitrile Group: Transformations such as reduction to a primary amine.
-
Reactions of the Secondary Amine: Oxidation and substitution reactions at the nitrogen center.
-
Reactions on the Aromatic Ring: Electrophilic and cross-coupling reactions to introduce further functionalization, often demonstrated on halogenated analogues.
Caption: Core reaction pathways of this compound.
Cyclization Reactions: Synthesis of Quinazolines
The most significant reaction of this compound and its derivatives is the intramolecular cyclization to form quinazolines, a class of heterocycles with a broad spectrum of biological activities.[3] This transformation leverages the proximity of the nucleophilic amine and the electrophilic nitrile.
One prominent method involves an iron-catalyzed reaction sequence. This process begins with the addition of an organometallic reagent (like a Grignard reagent) to the nitrile, forming an N-H ketimine intermediate.[4] Subsequent iron-catalyzed C(sp³)–H oxidation, intramolecular C-N bond formation, and aromatization lead to the final quinazoline product.[4] This approach allows for the efficient synthesis of diverse quinazolines.[4]
Caption: Pathway for quinazoline synthesis from this compound.
Quantitative Data: Synthesis of Quinazolines
The synthesis of quinazolines can be achieved through various catalytic systems. Below is a summary of representative methods.
| Starting Material Analogue | Reagents/Catalyst | Conditions | Yield | Reference |
| 2-Aminobenzylamine & Benzyl alcohol | Nickel catalyst with tetraaza macrocyclic ligands | Dehydrogenative coupling | Good | [4] |
| 2-Alkylamino N-H ketimines | Iron catalyst | C(sp³)–H oxidation, C-N formation | Good | [4] |
| 2-Aminobenzonitriles & Arylboronic acids | Palladium catalyst | Three-component tandem reaction | Good | [4] |
| 2-Aminobenzophenones & Benzylamines | Ceric Ammonium Nitrate (CAN)-TBHP | Acetonitrile solvent | High | [4] |
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle susceptible to reduction and other transformations.
Reduction to Primary Amine
The nitrile group of this compound can be readily reduced to a primary amine, yielding 2-(aminomethyl)-N-benzylaniline.[5] Catalytic hydrogenation is the most common and economical method for this transformation, typically employing catalysts such as Raney nickel, palladium, or platinum.[5][6] The reaction proceeds via an intermediate imine, which is further reduced to the amine.[7]
Quantitative Data: Catalytic Hydrogenation of Benzonitriles
While data specific to this compound is limited, studies on related benzonitriles provide insight into typical reaction outcomes. The choice of catalyst and solvent significantly impacts selectivity and yield.
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Benzylamine Yield (%) | Reference |
| Ni/SiO₂ | Ethanol | 100 | 13 | 78 | [8] |
| Ni/SiO₂ | Methanol | 100 | 13 | 92 | [8] |
| Co/SiO₂ | Ethanol | 100 | 13 | Lower than Ni | [8] |
| Pd/SiO₂ | Ethanol | 100 | 13 | Lower than Ni | [8] |
| Raney Nickel | - | - | - | High | [6] |
Reactions on the Aromatic Ring: Sonogashira Coupling
The benzonitrile ring can be functionalized using modern cross-coupling reactions. The Sonogashira coupling, a powerful method for forming C-C bonds between sp² and sp carbons, is particularly effective for introducing alkynyl moieties.[5] This reaction is demonstrated on 2-(benzylamino)-5-iodobenzonitrile, where the iodo-substituent serves as the leaving group for the palladium-catalyzed coupling with various terminal alkynes.[5]
Quantitative Data: Sonogashira Coupling of 2-(benzylamino)-5-iodobenzonitrile
The reaction proceeds efficiently under mild conditions with a range of alkynes, affording good to excellent yields.[5]
| Entry | Alkyne | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | TEA | 60 | 12 | 85 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | DIPA | RT | 24 | 92 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ / CuI | TEA | 50 | 18 | 78 |
| 4 | 3-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | TEA/THF | 65 | 16 | 88 |
| 5 | 4-Ethynylanisole | Pd(PPh₃)₄ / CuI | DIPA | RT | 24 | 90 |
| 6 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | TEA | 40 | 20 | 75 |
Data sourced from a study on the Sonogashira coupling of 2-(benzylamino)-5-iodobenzonitrile.[5] TEA: Triethylamine, DIPA: Diisopropylethylamine, RT: Room Temperature.
Caption: General experimental workflow for a Sonogashira cross-coupling reaction.
Experimental Protocols
Protocol 1: Iron-Catalyzed Synthesis of 4-Phenylquinazoline from this compound (Representative)
This protocol is adapted from the general method described for the synthesis of quinazolines from 2-alkylamino benzonitriles.[4]
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.2 eq) in anhydrous THF via a dropping funnel. Initiate the reaction with a heat gun if necessary. Stir the mixture at room temperature for 2 hours.
-
Addition to Nitrile: Cool the Grignard solution to 0 °C. To a separate flask containing a solution of this compound (1.0 eq) in anhydrous THF, add the prepared Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching and Cyclization: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Add the iron catalyst (e.g., FeCl₃, 10 mol%) and an oxidant (e.g., tert-butyl hydroperoxide, 2.0 eq).
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Workup and Purification: After cooling, extract the mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 4-phenylquinazoline product.
Protocol 2: Catalytic Reduction of this compound
This protocol is a general procedure for the catalytic hydrogenation of benzonitriles.[5][8][9]
-
Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add this compound (1.0 eq), a suitable solvent (e.g., methanol or ethanol, 0.1 M concentration), and the catalyst (e.g., 10% Pd/C or Raney Nickel, 5-10 mol% loading).
-
Hydrogenation: Seal the reaction vessel and flush it three times with nitrogen, followed by three flushes with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas (e.g., 50-200 psi) and heat to the desired temperature (e.g., 25-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
Workup: After the reaction is complete, carefully vent the hydrogen gas and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(aminomethyl)-N-benzylaniline. Further purification can be achieved by distillation or crystallization of a salt (e.g., hydrochloride).
Protocol 3: Sonogashira Coupling of 2-(benzylamino)-5-iodobenzonitrile with Phenylacetylene
This protocol is based on the specific conditions reported for this reaction.[5]
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-(benzylamino)-5-iodobenzonitrile (1.0 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Reagent Addition: Add anhydrous triethylamine (TEA) as the solvent and base. Add phenylacetylene (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluent: n-pentane/EtOAc gradient) to yield the desired alkynyl-substituted product.
References
- 1. This compound | 5589-62-8 | FAA58962 [biosynth.com]
- 2. 2-(Benzylamino)-5-nitrobenzonitrile | 85020-88-8 | Benchchem [benchchem.com]
- 3. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. This compound | 5589-62-8 | Benchchem [benchchem.com]
- 6. Benzylamine - Wikipedia [en.wikipedia.org]
- 7. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 8. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Quinazolines from 2-(Benzylamino)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of quinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad range of biological activities. The following sections outline various synthetic strategies starting from 2-(benzylamino)benzonitrile or closely related precursors, presenting quantitative data, detailed experimental procedures, and a visual representation of the general synthetic workflow.
Data Presentation
The following table summarizes quantitative data from various reported protocols for the synthesis of quinazoline derivatives, providing a comparative overview of different catalytic systems and reaction conditions.
| Protocol | Catalyst/Reagent | Oxidant/Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Iron-Catalyzed | None specified | THF, then DCE | RT, then 80 | 12 | up to 94 | [1] |
| 2 | 4,6-Dihydroxysalicylic acid | BF₃·Et₂O / O₂ | DMSO | 90 | 48 | 17-81 | [2][3] |
| 3 | Hydrochloric Acid | None | 1,4-Dioxane | 100 | 12 | 60-80 | [4][5] |
| 4 | Molecular Iodine | O₂ | None (neat) | 130 | 3-8 | 68-92 | [2] |
| 5 | Ruthenium Complex | None | Dioxane | 140 | Not specified | Moderate to high | [6] |
Experimental Protocols
Protocol 1: Iron-Catalyzed Intramolecular C-N Bond Formation
This protocol describes an iron-catalyzed synthesis of quinazolines from 2-alkylamino N-H ketimine derivatives, which are prepared in situ from 2-alkylamino benzonitriles.[1]
Step 1: Synthesis of 2-Alkylamino N-H Ketimine Intermediate
-
To a solution of the 2-alkylamino benzonitrile (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add the organometallic reagent (e.g., a Grignard reagent, 1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the time required to complete the addition and ensure the formation of the N-H ketimine intermediate (typically monitored by TLC).
Step 2: Iron-Catalyzed Cyclization and Aromatization
-
To the solution containing the in situ generated 2-alkylamino N-H ketimine, add the iron catalyst (e.g., an iron(II) or iron(III) salt, 5-10 mol%).
-
Replace the solvent with 1,2-dichloroethane (DCE).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazoline.
Protocol 2: Metal-Free Organocatalytic Oxidative Condensation
This method outlines a metal-free synthesis of 2-substituted quinazolines via an organocatalyst-mediated oxidative condensation of o-aminobenzylamines and benzylamines.[2][3]
-
To a 10 mL two-neck flask equipped with an oxygen balloon, add 2-aminobenzylamine (3.0 mmol), the corresponding benzylamine (3.0 mmol), 4,6-dihydroxysalicylic acid monohydrate (5 mol%), and BF₃·Et₂O (10 mol%).
-
Add dimethyl sulfoxide (DMSO) (1.0 mL) to the flask.
-
Stir the reaction mixture at 90 °C in an oil bath under an oxygen atmosphere for 48 hours.
-
After the reaction is complete, purify the resulting mixture directly by column chromatography using activated alumina as the stationary phase and a mixture of ethyl acetate and iso-hexane as the eluent to yield the 2-substituted quinazoline.
Protocol 3: Acid-Mediated Annulation
This protocol describes a hydrochloric acid-mediated [4+2] annulation of a 2-aminobenzonitrile with an N-substituted cyanamide to form a 2-amino-4-iminoquinazoline derivative.[4][5]
-
In a sealed tube, dissolve 2-aminobenzonitrile (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL).
-
Add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol) to the solution.
-
Heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to obtain the desired quinazoline derivative.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis of quinazolines and a simplified representation of a potential biological signaling pathway involving quinazoline-based inhibitors.
Caption: A generalized workflow for the synthesis of quinazolines.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.[4]
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-(Benzylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(benzylamino)benzonitrile, a valuable scaffold in medicinal chemistry and materials science. The focus is on modern palladium-catalyzed methodologies that offer efficient and versatile routes to this compound.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various biologically active compounds. Traditional methods for the formation of the C–N bond in such arylamines often require harsh reaction conditions and have limited substrate scope. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the synthesis of aryl amines, offering milder conditions and greater functional group tolerance.[1][2] This document outlines two primary palladium-catalyzed methods for the synthesis of this compound: the Buchwald-Hartwig amination of 2-halobenzonitriles and the N-benzylation of 2-aminobenzonitrile via a borrowing hydrogen methodology.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine in the presence of a base and a phosphine ligand.[1] For the synthesis of this compound, this involves the coupling of a 2-halobenzonitrile (e.g., 2-chlorobenzonitrile or 2-bromobenzonitrile) with benzylamine.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination begins with the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[3]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is a general guideline based on typical Buchwald-Hartwig amination conditions. Optimization may be required for specific substrates and scales.
Materials:
-
2-Chlorobenzonitrile (or 2-bromobenzonitrile)
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene (or dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, 2-chlorobenzonitrile (1.0 equiv), and benzylamine (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Method 2: N-Benzylation via Borrowing Hydrogen Methodology
The "borrowing hydrogen" methodology is an environmentally friendly approach for the N-alkylation of amines using alcohols as alkylating agents.[4] This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. The resulting imine is subsequently reduced by the metal hydride species that was formed during the initial oxidation, regenerating the catalyst and producing the N-alkylated amine with water as the only byproduct.[4][5]
Reaction Workflow
Caption: Experimental workflow for the borrowing hydrogen methodology.
Experimental Protocol
The following protocol is adapted from a reported gram-scale synthesis.[4]
Materials:
-
2-Aminobenzonitrile
-
Benzyl alcohol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium diphenylphosphinobenzene-3-sulfonate (TPPMS)
-
Water
-
Sealed tube
Procedure:
-
Reaction Setup: In a sealed tube, combine 2-aminobenzonitrile (1 mmol), benzyl alcohol (2-3 mmol), palladium(II) acetate (1-5 mol%), and TPPMS (2-10 mol%) in water (4 mL).[4]
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C for 16 hours under air.[4]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography if necessary, although some protocols report high purity without chromatography.[4]
Data Presentation
The following table summarizes typical reaction parameters for the palladium-catalyzed synthesis of this compound and related N-arylations.
| Parameter | Buchwald-Hartwig Amination | Borrowing Hydrogen Methodology |
| Aryl Source | 2-Halobenzonitrile | 2-Aminobenzonitrile |
| Benzyl Source | Benzylamine | Benzyl alcohol |
| Palladium Source | Pd(OAc)₂ or Pd(dba)₂ | Pd(OAc)₂ |
| Ligand | Phosphine-based (e.g., Xantphos) | TPPMS |
| Base | NaOtBu or Cs₂CO₃ | Not required |
| Solvent | Toluene or Dioxane | Water |
| Temperature | 80-110 °C | 80-120 °C |
| Typical Yield | Good to excellent | Moderate to excellent (76% reported for gram-scale)[4] |
Conclusion
Palladium-catalyzed reactions provide efficient and versatile methods for the synthesis of this compound. The Buchwald-Hartwig amination offers a robust and widely applicable approach for coupling aryl halides with amines. The borrowing hydrogen methodology presents a greener alternative, utilizing alcohols as alkylating agents and water as a solvent, thereby reducing waste and avoiding the use of strong bases. The choice of method will depend on the availability of starting materials, desired scale, and environmental considerations. Both protocols can be adapted and optimized for various research and development applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. A borrowing hydrogen methodology: palladium-catalyzed dehydrative N-benzylation of 2-aminopyridines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 2-(Benzylamino)benzonitrile via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, providing a versatile and efficient route to arylamines, which are key structural motifs in a vast array of pharmaceuticals and biologically active compounds.[3][4] These application notes provide a detailed protocol and technical guidance for the synthesis of 2-(benzylamino)benzonitrile, a valuable building block in medicinal chemistry, using the Buchwald-Hartwig amination of 2-chlorobenzonitrile with benzylamine.
The synthesis of this compound is of significant interest as the 2-aminobenzonitrile scaffold is a precursor to various heterocyclic compounds with potential therapeutic applications. The Buchwald-Hartwig amination offers a direct and high-yielding method for its preparation, overcoming the limitations of traditional methods that may require harsh reaction conditions.[1]
Reaction Scheme
The synthesis of this compound via Buchwald-Hartwig amination involves the palladium-catalyzed coupling of 2-chlorobenzonitrile and benzylamine in the presence of a suitable phosphine ligand and a base.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound via Buchwald-Hartwig amination. The protocol is based on general procedures for the coupling of aryl chlorides with primary amines.[5][6]
Materials:
-
2-Chlorobenzonitrile
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive flow of the inert gas, add the base (e.g., sodium tert-butoxide, 1.4-2.0 equivalents), 2-chlorobenzonitrile (1.0 equivalent), and anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).
-
Addition of Amine: Finally, add benzylamine (1.1-1.5 equivalents) to the reaction mixture via syringe.
-
Reaction Conditions: Place the sealed Schlenk flask in a preheated oil bath and stir the mixture at 80-110 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the specific conditions.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
The yield of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and expected yields based on literature for similar Buchwald-Hartwig aminations of aryl chlorides with primary amines.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 80-90 |
| 3 | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | 75-85 |
| 4 | Pd₂(dba)₃ (1) | DavePhos (2.5) | LHMDS (1.5) | THF | 80 | 16 | 88-96 |
Mandatory Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Catalytic Cycle of Buchwald-Hartwig Amination
The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of this compound from readily available starting materials. The choice of palladium precursor, ligand, base, and solvent are critical parameters that must be optimized to achieve high yields. The protocol and data presented herein serve as a valuable guide for researchers in the development of synthetic routes to this and other important arylamine compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: Copper-Catalyzed Synthesis of 2-(Benzylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzylamino)benzonitrile is a valuable scaffold in medicinal chemistry and a versatile building block for the synthesis of various heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound via a copper-catalyzed C-N cross-coupling reaction, commonly known as the Ullmann condensation. This method offers a robust and efficient approach for the formation of the N-aryl bond between an amine and an aryl halide. The protocols outlined below are based on established principles of copper catalysis and provide a foundation for laboratory-scale synthesis.
Data Presentation
The synthesis of this compound can be achieved under various copper-catalyzed conditions. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction yield and purity of the product. Below is a summary of typical reaction conditions compiled from literature precedents for Ullmann-type reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Copper Catalyst | Copper(I) Iodide (CuI) | Copper(I) Oxide (Cu₂O) | Copper(II) Acetate (Cu(OAc)₂) |
| Ligand | L-Proline | 1,10-Phenanthroline | N,N'-Dimethylethylenediamine |
| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) | Potassium Phosphate (K₃PO₄) |
| Solvent | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Toluene |
| Temperature | 100-120 °C | 110-130 °C | 90-110 °C |
| Typical Yield | Moderate to High | Moderate to High | Moderate to High |
Experimental Protocols
This section details the experimental procedures for the copper-catalyzed synthesis of this compound from 2-chlorobenzonitrile and benzylamine.
Protocol 1: CuI/L-Proline Catalyzed Synthesis
Materials:
-
2-Chlorobenzonitrile
-
Benzylamine
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction flask, add 2-chlorobenzonitrile (1.0 mmol), benzylamine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous dimethylformamide (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Cycle of Copper-Catalyzed N-Arylation
Synthesis of 2-(Benzylamino)benzonitrile: A Detailed Guide to Reaction Conditions
Introduction
2-(Benzylamino)benzonitrile is a valuable scaffold in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds. The formation of the central C-N bond between the phenyl ring and the benzylamine moiety is the critical step in its synthesis. This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on two of the most powerful and widely used methods in modern organic chemistry: the Buchwald-Hartwig Amination and the Ullmann Condensation. These transition-metal-catalyzed cross-coupling reactions offer significant advantages in terms of efficiency, substrate scope, and functional group tolerance.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of reaction conditions, detailed experimental protocols, and a summary of quantitative data to facilitate the successful synthesis of this compound.
Primary Synthetic Routes
The synthesis of this compound is most effectively achieved through the cross-coupling of an aryl halide, specifically a 2-halobenzonitrile, with benzylamine. The two premier methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, renowned for its high efficiency and broad applicability.[1] The reaction facilitates the coupling of aryl halides or pseudohalides with amines, catalyzed by a palladium complex.[1] For the synthesis of this compound, this involves the reaction of a 2-halobenzonitrile (such as 2-chlorobenzonitrile or 2-bromobenzonitrile) with benzylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.
The catalytic cycle is generally understood to begin with the in-situ formation of a catalytically active Pd(0) species from a Pd(II) precatalyst. This is followed by the oxidative addition of the aryl halide to the palladium center, association of the amine, deprotonation by the base, and subsequent reductive elimination to yield the desired this compound and regenerate the Pd(0) catalyst.
A key advantage of this method is its exceptional regioselectivity, ensuring that the C-N bond forms exclusively at the carbon atom bearing the halogen.[2]
Logical Workflow for Buchwald-Hartwig Amination
References
Application Notes and Protocols: 2-(Benzylamino)benzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzylamino)benzonitrile is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of various heterocyclic compounds, most notably quinazolines and quinazolinones. While direct therapeutic applications of this compound are not extensively documented, its significance in medicinal chemistry lies in its role as a foundational scaffold for building more complex, biologically active molecules. The ortho-disposition of the amino and nitrile groups on the benzene ring makes it an ideal precursor for intramolecular cyclization reactions, enabling the construction of the quinazoline core. This bicyclic heterocycle is a "privileged structure" in drug discovery, forming the basis for numerous compounds with a wide array of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1]
These application notes provide an overview of the utility of this compound and its analogs as synthons for medicinally relevant compounds, with a focus on the synthesis and evaluation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.
Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Quinazolinone derivatives synthesized from precursors related to this compound have demonstrated potential as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine exopeptidase that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism makes DPP-4 an attractive target for the treatment of type 2 diabetes mellitus.[2][3]
A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and shown to exhibit good inhibitory activity against the DPP-4 enzyme.[4][5] The 2-(methyl)benzonitrile moiety at the N-3 position of the quinazolinone core plays a crucial role in binding to the S1 pocket of the DPP-4 enzyme.[6]
Quantitative Data Summary: DPP-4 Inhibitory Activity
The following table summarizes the in vitro DPP-4 inhibitory activity of a series of synthesized 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives.
| Compound ID | R (Dialkylaminomethyl at C-2) | IC50 (µM)[4] |
| 5a | Dimethylaminomethyl | 4.8911 |
| 5b | Diethylaminomethyl | 6.7805 |
| 5c | Pyrrolidinomethyl | 2.1543 |
| 5d | Morpholinomethyl | 1.4621 |
| 5e | Piperidinomethyl | 3.0125 |
| 5f | N-methylpiperazinomethyl | 1.9862 |
| Sitagliptin | (Reference Standard) | 0.0236 |
| Lead Compound | 2-{[2-(3-aminopiperidin-1-yl)quinazolin-4-one-3-yl]methyl}benzonitrile | 0.013 |
Additional Applications: Anticancer and Antimicrobial Agents
The quinazoline scaffold derived from 2-aminobenzonitrile precursors is a cornerstone in the development of anticancer and antimicrobial agents. These derivatives can act on various molecular targets.
Quantitative Data Summary: Anticancer and Antimicrobial Activities
The tables below present representative biological data for various quinazoline and quinazolinone derivatives, highlighting the broad therapeutic potential of this structural class.
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 18 | Quinazoline derivative | MGC-803 (Gastric) | 0.85 | [7] |
| Compound 21 | 2-Thioxoquinazolin-4-one | HeLa (Cervical) | 2.81 | [8] |
| Compound 22 | 2-Thioxoquinazolin-4-one | HeLa (Cervical) | 2.15 | [8] |
| Compound 23 | 2-Thioxoquinazolin-4-one | HeLa (Cervical) | 1.85 | [8] |
| Gefitinib | (Reference) | HeLa (Cervical) | 4.3 | [8] |
Table 3: Antimicrobial Activity of Quinazoline Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Compound 2e | Aryldiazenyl benzonitrile | Botrytis fabae | 6.25 | [9] |
| Compound 7a | Acrylamide-functionalized quinazoline | Xanthomonas oryzae pv. oryzae | 13.20 (EC50) | [9] |
| Compound 8a | Acrylamide-functionalized quinazoline | Xanthomonas oryzae pv. oryzae | 8.59 (EC50) | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives
This protocol is adapted from the synthesis of DPP-4 inhibitors and outlines a general multi-step procedure starting from a 2-aminobenzamide precursor, which can be conceptually linked to the cyclization of a this compound derivative.[4]
Step 1: Synthesis of 3-((2-cyanophenyl)methyl)-2-(chloromethyl)quinazolin-4(3H)-one
-
To a solution of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one (1.0 eq) in a suitable solvent such as DMF, add 2-(aminomethyl)benzonitrile (1.0 eq).
-
Add a base, such as triethylamine (1.2 eq), to the mixture.
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure intermediate.
Step 2: Synthesis of the final 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives (e.g., using Morpholine)
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃) (1.5 eq) and the desired secondary amine (e.g., morpholine, 1.2 eq).
-
Stir the reaction mixture at room temperature for 2.5 - 5 hours, monitoring by TLC.
-
Once the reaction is complete, filter to remove the insoluble potassium carbonate.
-
Pour the filtrate into crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the final product by recrystallization from an appropriate solvent (e.g., ethanol).
-
Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro DPP-4 Inhibition Assay
This protocol provides a general method for assessing the DPP-4 inhibitory activity of synthesized compounds using a fluorometric assay.[10][11][12]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds and reference inhibitor (e.g., Sitagliptin) dissolved in DMSO
-
96-well black microplate
-
Microplate reader with fluorescence detection (λex=360 nm, λem=460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DPP-4 Assay Buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).
-
Enzyme and Compound Incubation: In a 96-well plate, add 25 µL of the test compound dilution (or buffer for control wells) and 25 µL of the DPP-4 enzyme solution (prepared in assay buffer).
-
Include wells for "Enzyme Control" (enzyme + buffer, no inhibitor) and "Blank" (buffer only, no enzyme).
-
Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the DPP-4 substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every minute.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well from the linear portion of the curve.
-
Subtract the slope of the blank from all other wells.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [1 - (Slope of Test Well / Slope of Enzyme Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
DPP-4 Signaling Pathway and Inhibition
Caption: DPP-4 inhibition enhances insulin secretion by preventing incretin (GLP-1) degradation.
Experimental Workflow for DPP-4 Inhibitor Development
Caption: Workflow for synthesis and evaluation of quinazolinone-based DPP-4 inhibitors.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: SAR of C-2 substitutions on the quinazolinone scaffold for DPP-4 inhibition.
References
- 1. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. brieflands.com [brieflands.com]
- 5. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. content.abcam.com [content.abcam.com]
Application Notes and Protocols: The Strategic Use of 2-(Benzylamino)benzonitrile in the Synthesis of Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel drug candidates derived from 2-(benzylamino)benzonitrile. This versatile building block serves as a key starting material for the construction of diverse heterocyclic scaffolds, leading to the discovery of potent inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-4) and casein kinase 2A (CSNK2A), with potential applications in metabolic diseases, oncology, and virology.
Introduction
This compound is a valuable scaffold in medicinal chemistry due to the strategic positioning of its amino and nitrile functionalities. This arrangement facilitates intramolecular cyclization reactions to form fused heterocyclic systems, most notably quinazolines and related structures. These heterocyclic cores are prevalent in a multitude of biologically active compounds and approved drugs. The benzylamino group also offers a site for further chemical modification to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the resulting drug candidates. This document details synthetic protocols and biological data for two classes of promising drug candidates derived from this compound: quinazolin-4-one-based DPP-4 inhibitors and pyrimido[4,5-c]quinoline-based CSNK2A inhibitors with antiviral activity.
I. Quinazolin-4-one Derivatives as DPP-4 Inhibitors
Quinazolin-4-one derivatives synthesized from a this compound backbone have demonstrated significant inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro DPP-4 inhibitory activity of a series of synthesized 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives.[1][2]
| Compound ID | R Group (Dialkylamino) | IC50 (µM) |
| 5a | Dimethylamino | 4.35 |
| 5b | Diethylamino | 6.78 |
| 5c | Pyrrolidino | 2.54 |
| 5d | Morpholino | 1.46 |
| 5e | Piperidino | 3.12 |
| 5f | N-Methylpiperazino | 2.89 |
| Sitagliptin | (Reference Drug) | ~0.018 |
Experimental Protocol: Synthesis of 2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives[1]
This multi-step synthesis starts with the N-alkylation of 2-aminoanthranilic acid, followed by cyclization and subsequent functionalization.
Step 1: Synthesis of 2-(Benzylamino)benzoic acid
-
To a solution of 2-aminobenzoic acid (1 eq.) in a suitable solvent, add benzyl chloride (1.1 eq.) and a base such as potassium carbonate (2 eq.).
-
Heat the reaction mixture at reflux for 12-24 hours.
-
After cooling, acidify the mixture with HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-(benzylamino)benzoic acid.
Step 2: Synthesis of 3-Benzyl-2-methyl-3,4-dihydroquinazolin-4-one
-
A mixture of 2-(benzylamino)benzoic acid (1 eq.) and acetic anhydride (5 eq.) is heated at reflux for 3-5 hours.
-
The excess acetic anhydride is removed under reduced pressure.
-
The residue is then treated with a solution of ammonia in ethanol and stirred at room temperature for 12 hours.
-
The resulting precipitate is filtered, washed with ethanol, and dried.
Step 3: Synthesis of 2-({2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzonitrile
-
To a solution of 3-benzyl-2-methyl-3,4-dihydroquinazolin-4-one (1 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
After stirring for 30 minutes, 2-(bromomethyl)benzonitrile (1.1 eq.) is added.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 4: Synthesis of 2-({2-(Bromomethyl)-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzonitrile
-
A mixture of the product from Step 3 (1 eq.), N-bromosuccinimide (NBS) (1.1 eq.), and a radical initiator such as benzoyl peroxide (0.1 eq.) in carbon tetrachloride is refluxed for 4-6 hours under irradiation with a UV lamp.
-
The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.
Step 5: Synthesis of 2-({2-[(Dialkylamino)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzonitrile (Final Products)
-
To a solution of the brominated intermediate from Step 4 (1 eq.) in a suitable solvent like acetonitrile, add the corresponding dialkylamine (2-3 eq.).
-
The mixture is stirred at room temperature for 6-12 hours.
-
The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Signaling Pathway and Experimental Workflow
Caption: Synthetic workflow and DPP-4 inhibition pathway.
II. Pyrimido[4,5-c]quinoline Derivatives as Antiviral Agents via CSNK2A Inhibition
Derivatives of a benzylamine scaffold, closely related to this compound, have been synthesized and identified as potent inhibitors of Casein Kinase 2, alpha 1 (CSNK2A).[3][4] Inhibition of this kinase has been linked to antiviral activity, particularly against coronaviruses.[3]
Quantitative Data Summary
The following table presents the in vitro inhibitory activity of synthesized pyrimido[4,5-c]quinoline derivatives against CSNK2A and their antiviral efficacy against Mouse Hepatitis Virus (MHV).[3]
| Compound ID | Benzylamino Substituent | CSNK2A IC50 (µM) | MHV EC50 (µM) |
| 4c | 4-Chlorobenzylamino | 0.32 | 1.1 |
| 4f | 4-Methoxybenzylamino | 0.25 | 0.9 |
| 4g | 4-(Trifluoromethyl)benzylamino | 0.28 | 1.0 |
| 4t | Cyclohexylmethylamino | 0.18 | 0.7 |
| SGC-CK2-2 | Benzylamino (Reference) | 0.21 | 0.8 |
Experimental Protocol: Synthesis of 5-Benzylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives[3]
The synthesis of these compounds is achieved through a nucleophilic aromatic substitution (SNAr) reaction.
-
A mixture of the starting pyrimido[4,5-c]quinoline core bearing a suitable leaving group (e.g., a chloro or sulfonyl group) at the 5-position (1 eq.) and the desired substituted benzylamine (1.2-1.5 eq.) is prepared in a suitable solvent such as n-butanol or DMA.
-
A base, for example, diisopropylethylamine (DIPEA) (2-3 eq.), is added to the mixture.
-
The reaction is heated to a high temperature (e.g., 120-150 °C), often using microwave irradiation, for a period ranging from 30 minutes to a few hours.
-
After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final 5-benzylamino-substituted pyrimido[4,5-c]quinoline derivative.
Signaling Pathway and Experimental Workflow
Caption: Synthesis workflow and antiviral mechanism.
Conclusion
This compound and its close analogs are highly effective starting materials for the development of novel drug candidates targeting a range of therapeutic areas. The straightforward synthesis of complex heterocyclic systems from this scaffold, combined with the potent biological activities of the resulting compounds, underscores its importance in modern drug discovery. The detailed protocols and data presented herein provide a solid foundation for researchers to further explore the potential of this versatile chemical entity in their drug development programs.
References
- 1. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Benzylamino)benzonitrile in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for 2-(benzylamino)benzonitrile in the field of materials science. While direct research on this specific molecule is emerging, its structural motifs—a reactive nitrile group and a versatile secondary amine—position it as a valuable building block for advanced materials. The protocols provided are based on established methodologies for analogous benzonitrile derivatives and serve as a guide for exploring the capabilities of this compound.
Application Note 1: Precursor for High-Performance Polymers
The bifunctional nature of this compound, containing both a nitrile and a secondary amine group, makes it a promising candidate as a monomer or precursor for the synthesis of novel polymers.[1] Benzonitrile derivatives are known to be valuable in creating polymers with tailored thermal and mechanical properties.[2] The nitrile group can participate in cyclotrimerization reactions to form highly cross-linked, thermally stable triazine rings, characteristic of polycyanurate resins.[2] The benzylamino group can be incorporated into polymer backbones, such as polyimides or polyamides, influencing solubility, processability, and final material properties.
Illustrative Application: Synthesis of Thermally Stable Polybenzoxazine Precursors
Benzoxazine monomers, which thermally polymerize into highly cross-linked phenolic structures, are synthesized from a phenol, a primary amine, and formaldehyde. While this compound is not a phenol, its amine functionality allows it to be a precursor to amine-functionalized oligomers that can then be further reacted. The resulting polymers are known for their excellent thermal stability, low water absorption, and high char yield.[3]
Quantitative Data: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 5589-62-8 | [4][5][6][7][8] |
| Molecular Formula | C₁₄H₁₂N₂ | [4][6] |
| Molecular Weight | 208.26 g/mol | [4][6] |
| Boiling Point | 381.8 °C at 760 mmHg | [4][6] |
| Density | 1.12 g/cm³ | [6] |
| Appearance | Powder | [6] |
Experimental Protocol: Hypothetical Synthesis of a Cross-Linked Polymer
This protocol describes a hypothetical two-step process where this compound is first functionalized and then polymerized.
Step 1: Synthesis of a Diamine Monomer from this compound
-
Reduction of the Nitrile Group: In a nitrogen-purged reaction vessel, dissolve this compound in anhydrous tetrahydrofuran (THF).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 12 hours, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction carefully with water and a 15% NaOH solution.
-
Filter the resulting solid and concentrate the filtrate under reduced pressure.
-
Purify the resulting diamine by column chromatography.
Step 2: Polycondensation to Form a Polyimide
-
Dissolve the synthesized diamine monomer in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP).
-
Add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride) to the solution.
-
Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours to form a poly(amic acid) solution.
-
Cast the viscous solution onto a glass substrate.
-
Thermally cure the film in a furnace with a stepwise temperature increase, for example, 100 °C (1h), 200 °C (1h), and 300 °C (1h), to induce imidization and form the final polyimide film.
Workflow for Polymer Synthesis
References
- 1. This compound | 5589-62-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 5589-62-8 | FAA58962 [biosynth.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. americanelements.com [americanelements.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. eMolecules this compound | 5589-62-8 | MFCD00512083 | 1g, | Fisher Scientific [fishersci.com]
Synthesis of 2-(Benzylamino)benzonitrile Derivatives: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 2-(benzylamino)benzonitrile derivatives. This class of compounds serves as a versatile scaffold in medicinal chemistry and drug discovery, with demonstrated potential in the development of novel therapeutic agents, particularly as kinase inhibitors and anticancer agents. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Introduction
This compound and its derivatives are key intermediates in the synthesis of various heterocyclic compounds, including quinazolines, which are known for their broad spectrum of biological activities.[1][2][3][4][5][6] The structural motif of a benzylamine substituent ortho to a nitrile group on a benzene ring offers multiple avenues for chemical modification, enabling the exploration of structure-activity relationships (SAR) crucial for drug design.[6] Research has indicated that derivatives of this scaffold exhibit promising activity as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Synthetic Methodologies
The primary methods for the synthesis of this compound derivatives involve carbon-nitrogen (C-N) bond formation through transition-metal-catalyzed cross-coupling reactions. The two most prominent and effective strategies are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its efficiency and broad substrate scope in forming C-N bonds.[7] This method is highly effective for the coupling of aryl halides (or triflates) with a wide range of amines, including benzylamine and its derivatives.
General Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl-nitrogen bonds.[8] While traditionally requiring harsh reaction conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures.[9] This method provides a valuable alternative to palladium-catalyzed approaches.
General Reaction Scheme:
Caption: General scheme for Ullmann condensation.
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes the synthesis of various this compound derivatives using the Buchwald-Hartwig amination, highlighting the reaction conditions and corresponding yields.
| Entry | Aryl Halide | Benzylamine Derivative | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorobenzonitrile | Benzylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 2-Bromobenzonitrile | 4-Methoxybenzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
| 3 | 2-Chloro-4-fluorobenzonitrile | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | THF | 80 | 24 | 92 |
| 4 | 2-Bromobenzonitrile | 3,4-Dichlorobenzylamine | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 16 | 65 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of the parent compound, this compound.
Materials:
-
2-Chlorobenzonitrile (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chlorobenzonitrile, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by benzylamine via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.50-7.48 (m, 1H), 7.42-7.30 (m, 5H), 7.25-7.20 (m, 2H), 6.80-6.75 (m, 1H), 6.70-6.65 (m, 1H), 5.50 (br s, 1H, NH), 4.50 (d, J = 5.6 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 150.2, 138.0, 134.1, 132.8, 128.9, 127.8, 127.4, 118.0, 116.5, 112.0, 96.5, 47.8.
-
MS (ESI): m/z 209.1 [M+H]⁺.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of this compound have shown potential as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer. One of the most important of these is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates a simplified overview of the PI3K/Akt/mTOR signaling cascade, a common target for anticancer drug development.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow: Synthesis and Evaluation
The general workflow for the synthesis and preliminary biological evaluation of novel this compound derivatives is depicted below.
Caption: General experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. This compound | 5589-62-8 | Benchchem [benchchem.com]
- 7. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cyclization of 2-(Benzylamino)benzonitrile for the Synthesis of Fused Heterocyclic Systems
For Immediate Release
Introduction
The intramolecular cyclization of 2-(benzylamino)benzonitrile and its derivatives is a pivotal reaction in synthetic organic chemistry, providing a versatile route to various nitrogen-containing heterocyclic compounds, most notably quinazolines. Quinazolines are a prominent class of fused heterocycles that form the core structure of numerous biologically active compounds and pharmaceuticals. This application note provides a detailed experimental protocol for a representative acid-catalyzed cyclization reaction, analogous to the cyclization of this compound, to yield a substituted quinazoline derivative. The presented methodology is adapted from established procedures for the synthesis of 2-amino-4-iminoquinazolines from 2-aminobenzonitriles.[1][2]
Principle of the Reaction
The cyclization of this compound is typically achieved under acidic conditions. The acid protonates the nitrile group, enhancing its electrophilicity. The neighboring benzylamino group then acts as an intramolecular nucleophile, attacking the activated nitrile carbon to form a six-membered ring. Subsequent tautomerization and aromatization lead to the stable quinazoline scaffold. This methodology is a powerful tool for the construction of complex molecular architectures from readily available starting materials.
Experimental Protocol: Acid-Mediated Cyclization for Quinazoline Synthesis
This protocol describes the synthesis of an N-benzyl-substituted quinazoline derivative from a 2-aminobenzonitrile precursor, which serves as a model for the cyclization of this compound.
Materials:
-
2-Aminobenzonitrile
-
N-Benzylcyanamide
-
1,4-Dioxane
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a solution of 2-aminobenzonitrile (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).[2]
-
Heat the reaction mixture at 100 °C for 12 hours.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the desired N-benzyl-substituted quinazoline product.[2]
Expected Yield:
Based on similar reactions with substituted 2-aminobenzonitriles, the expected yield for the desired quinazoline product is in the range of 60-80%.[2]
Data Presentation
The following table summarizes representative data for the synthesis of various N-benzyl-substituted quinazoline derivatives from 2-aminoaryl ketones and N-benzyl cyanamide, which are analogous to the products expected from the cyclization of substituted 2-(benzylamino)benzonitriles.
| Product | Substituent (R) | Yield (%) | Melting Point (°C) |
| N-(2-Methoxybenzyl)-4-methylquinazolin-2-amine | 2-Methoxybenzyl | 80 | 134–135 |
| N-(2-Bromobenzyl)-4-methylquinazolin-2-amine | 2-Bromobenzyl | 74 | 141–142 |
| N-(4-Iodobenzyl)-4-methylquinazolin-2-amine | 4-Iodobenzyl | 72 | 177–178 |
| 4-(((4-Methylquinazolin-2-yl)amino)methyl)benzonitrile | 4-Cyanobenzyl | 60 | 178–179 |
| N-Benzyl-4-(4-fluorophenyl)quinazolin-2-amine | 4-Fluorophenyl | 62 | 168–170 |
Data adapted from a study on the synthesis of 2-aminoquinazoline derivatives.[1]
Visualizations
Reaction Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzylamino)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(benzylamino)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of a 2-halobenzonitrile (typically 2-chlorobenzonitrile or 2-fluorobenzonitrile) with benzylamine in the presence of a base.[1]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 2-halobenzonitrile (commonly 2-bromobenzonitrile or 2-chlorobenzonitrile) and benzylamine. This method is often preferred for its milder reaction conditions and broader substrate scope.[1]
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
A2: The main side reactions include:
-
Over-alkylation: Formation of 2-(dibenzylamino)benzonitrile is a common byproduct, especially when using an excess of benzyl bromide or under forcing reaction conditions.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to form 2-(benzylamino)benzamide or 2-(benzylamino)benzoic acid, particularly in the presence of strong acids or bases and water at elevated temperatures.[2]
-
Side Reactions of Starting Materials: Impurities in the starting materials, such as the oxidation of benzylamine to benzaldehyde, can lead to the formation of imine byproducts.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (2-halobenzonitrile and benzylamine) and the appearance of the product spot (this compound) indicate the progression of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Below is a breakdown of potential causes and solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting materials are consumed. - Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. - Optimize Base: Ensure a suitable base is used in sufficient quantity to neutralize the acid formed during the reaction and to deprotonate the amine. For SNAr, stronger bases like NaH or KHMDS can be effective. For Buchwald-Hartwig, bases like NaOtBu or Cs₂CO₃ are common.[1] |
| Side Product Formation | - Control Stoichiometry: Use a precise 1:1 molar ratio of 2-halobenzonitrile to benzylamine to minimize over-alkylation. - Control Temperature: Avoid excessive heating, which can promote side reactions. - Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the nitrile group. |
| Inefficient Catalyst (Buchwald-Hartwig) | - Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich ligands like X-Phos or SPhos are often effective.[4] - Catalyst Loading: Ensure adequate catalyst loading, typically 1-5 mol %. |
| Poor Reagent Quality | - Purify Starting Materials: Use freshly purified starting materials. Benzylamine can oxidize over time. |
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC, and I'm having trouble with purification. What are these impurities and how can I remove them?
A: The most common impurities are unreacted starting materials and side products.
| Impurity | Identification | Purification Strategy |
| 2-(Dibenzylamino)benzonitrile | Higher Rf value on TLC compared to the product. Can be confirmed by LC-MS. | Column chromatography on silica gel using a hexane/ethyl acetate gradient. |
| 2-(Benzylamino)benzamide | Lower Rf value on TLC. Can be confirmed by IR (presence of a C=O stretch) and LC-MS. | Can be removed by column chromatography. Alternatively, an acidic wash of the organic extract may help to remove this more polar impurity. |
| Unreacted 2-Halobenzonitrile | Can be visualized on TLC (if UV-active) and has a different Rf value than the product. | Removed by column chromatography. |
| Unreacted Benzylamine | Can be visualized by staining with ninhydrin on TLC. | Can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl). |
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between 2-chlorobenzonitrile and benzylamine.
Materials:
-
2-Chlorobenzonitrile
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzonitrile (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Add benzylamine (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in a suitable solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of hexane/ethyl acetate (e.g., starting from 98:2 and gradually increasing the polarity).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and common side reactions.
Caption: Troubleshooting workflow for low yield or impure product in this compound synthesis.
Caption: Logical relationships between key reaction parameters and outcomes in the synthesis of this compound.
References
Technical Support Center: Purification of 2-(Benzylamino)benzonitrile
Welcome to the technical support center for the purification of 2-(Benzylamino)benzonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities can include:
-
Unreacted starting materials: Such as 2-halobenzonitrile and benzylamine.
-
Side-products: Formed from competing reactions.
-
Solvent residues: From the reaction or initial work-up.
-
Degradation products: Aromatic amines can be susceptible to oxidation.
Q3: My crude this compound is an oil, but it should be a solid. What should I do?
Oiling out can occur if the melting point of the solid is lower than the boiling point of the solvent used or if significant impurities are present, leading to a melting point depression. Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure product to induce crystallization. If it still oils out, consider purifying by column chromatography first.
Troubleshooting Guides
Recrystallization
Problem 1: I can't find a suitable single solvent for recrystallization.
-
Solution: A two-solvent system is often effective.[1][2][3] Good starting points for solvent screening include pairs where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). The two solvents must be miscible.
Problem 2: The compound "oils out" instead of forming crystals during cooling.
-
Possible Causes & Solutions:
-
Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solution is too concentrated: Add a small amount of the "good" solvent to the hot solution and re-dissolve before attempting to cool again.
-
Insoluble impurities: If there are insoluble impurities, perform a hot filtration before allowing the solution to cool.[1]
-
Problem 3: Poor recovery of the purified product.
-
Possible Causes & Solutions:
-
Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Product is too soluble in the cold solvent: Ensure the flask is thoroughly chilled in an ice bath to minimize the amount of product remaining in the solution.
-
Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent.[1]
-
Column Chromatography
Problem 1: The compound is streaking or tailing on the silica gel column.
-
Possible Cause: this compound is a basic amine, which can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation.[5][6]
-
Solution: Add a small amount of a competing base to the mobile phase to neutralize the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (TEA) to the eluent.[6][7]
Problem 2: I'm not getting good separation between my product and impurities.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for your product.[8]
-
Use a solvent gradient. Start with a less polar solvent system and gradually increase the polarity. A common gradient for compounds of this nature is starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Consider a different stationary phase. If silica gel is not providing adequate separation, an alternative like alumina or an amine-functionalized silica gel could be effective.[5]
-
Problem 3: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol in dichloromethane can be used.[7] Be cautious, as adding too much methanol can dissolve some of the silica gel.[7]
Data Presentation
Table 1: Example Data for Purification of this compound
| Purification Method | Conditions | Crude Mass (g) | Purified Mass (g) | Recovery (%) | Purity (by HPLC/NMR) |
| Recrystallization | Solvent System: Ethanol/Water | 5.0 | 4.2 | 84% | 98.5% |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: 10-30% Ethyl Acetate in Hexane + 1% TEA | 5.0 | 3.9 | 78% | >99% |
Note: This table is a template for researchers to record their own experimental data.
Experimental Protocols
Protocol 1: Recrystallization using a Two-Solvent System (Example: Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to completely dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy and the cloudiness persists.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. Add 1% triethylamine to the solvent mixture to prevent tailing. Aim for an Rf of ~0.3 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing method is common).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient is needed, start with a lower polarity (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Recrystallization with dual solvent system? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. web.uvic.ca [web.uvic.ca]
Technical Support Center: Synthesis of 2-(Benzylamino)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Benzylamino)benzonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors related to the chosen synthetic route, reagent quality, and reaction conditions. The most common methods for this synthesis are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1][2][3] Key areas to investigate include the quality of the catalyst, the integrity of the reagents, and the reaction atmosphere.
-
Catalyst Inactivity: The palladium or copper catalyst is the heart of the reaction. If a Pd(II) precatalyst is used in a Buchwald-Hartwig reaction, it must be efficiently reduced to the active Pd(0) species in situ.[4] Ensure the catalyst has not been deactivated by exposure to air or impurities.
-
Reagent Purity: Impurities in starting materials (2-halobenzonitrile or benzylamine) can interfere with the catalytic cycle. Benzylamine, for instance, can oxidize over time.[5] It is advisable to purify reagents before use, for example, by vacuum distillation.[5]
-
Atmosphere Control: Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and other side reactions.[1]
-
Base and Solvent Choice: The choice of base and solvent is critical and interdependent. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system.
Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Action | Relevant Synthetic Method |
| Inactive Catalyst | Use a fresh batch of catalyst or a new ligand. For Pd-catalyzed reactions, consider adding a reducing agent to ensure formation of the active Pd(0) species.[4] | Buchwald-Hartwig, Ullmann |
| Poor Reagent Quality | Purify starting materials. Distill benzylamine under vacuum.[5] Recrystallize or distill the 2-halobenzonitrile. | All Methods |
| Presence of Oxygen | Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen). Use degassed solvents. | Buchwald-Hartwig, Ullmann |
| Incorrect Base | Screen different bases (e.g., NaOtBu, K2CO3, Cs2CO3). The strength and solubility of the base are critical. | Buchwald-Hartwig, Ullmann |
| Suboptimal Temperature | Optimize the reaction temperature. Ullmann reactions often require higher temperatures than Buchwald-Hartwig couplings.[3] | All Methods |
Q2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
A2: Side product formation is a common issue. In palladium-catalyzed reactions, a major side product can be the hydrodehalogenated arene (benzonitrile).[2] Additionally, self-coupling of the aryl halide or oxidation of the amine can occur.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupling with the amine. This can be influenced by the choice of ligand and the presence of water. Ensure strictly anhydrous conditions.
-
Oxidation of Benzylamine: Benzylamine can be oxidized to benzonitrile and dibenzylimine, especially at elevated temperatures in the presence of trace oxygen.[6][7] Maintaining a strictly inert atmosphere is crucial.
-
Homocoupling: In Ullmann reactions, the aryl halide can couple with itself to form a symmetric biaryl compound.[8] This is often favored at very high temperatures. Using a ligand-accelerated protocol at milder temperatures can mitigate this.
Q3: My reaction is not proceeding at all. What should I check first?
A3: If the reaction fails to start, a systematic check of the fundamental components is necessary.
Caption: Troubleshooting logic for reaction failure.
Q4: What is the recommended method for purifying the final product, this compound?
A4: The primary purification method is typically column chromatography on silica gel. The solvent system (eluent) will need to be determined empirically, usually starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. After chromatography, the product can be recrystallized to achieve high purity. To remove unreacted starting materials, a preliminary acid-base wash can be effective. Unreacted benzylamine can be removed by washing the organic extract with a dilute acid (e.g., 1M HCl), while unreacted acidic precursors could be removed with a base wash (e.g., NaHCO₃).
Experimental Protocols & Data
The synthesis of this compound is most effectively achieved via modern cross-coupling reactions. Below is a comparison of typical conditions for the two most prominent methods.
Comparison of Catalytic Amination Strategies
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)[2][9] | Copper source (e.g., CuI, Cu powder)[1][3] |
| Ligand | Bulky, electron-rich phosphines (e.g., BINAP, Xantphos)[2] | Diamines, Phenanthrolines[3] |
| Starting Halide | Ar-Cl, Ar-Br, Ar-I, Ar-OTf[2][4] | Ar-I, Ar-Br (Ar-Cl is less reactive)[3] |
| Base | NaOtBu, LiHMDS, K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | DMF, NMP, DMSO[3] |
| Temperature | 60 - 110 °C | 100 - 210 °C (can be lower with modern ligands)[3] |
| Atmosphere | Strictly Inert (N₂ or Ar)[1] | Inert (N₂ or Ar) |
Protocol 1: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N cross-coupling of 2-chlorobenzonitrile with benzylamine.
Caption: General experimental workflow for synthesis.
Materials:
-
2-Chlorobenzonitrile
-
Benzylamine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (or similar bulky phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous, degassed toluene.
-
Add 2-chlorobenzonitrile (1.0 equivalent) followed by benzylamine (1.2 equivalents) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis via Copper-Catalyzed Ullmann Condensation
This protocol outlines a ligand-assisted Ullmann coupling, which allows for milder conditions than traditional methods.
Materials:
-
2-Bromobenzonitrile
-
Benzylamine
-
Copper(I) Iodide (CuI)
-
L-Proline (or other suitable ligand)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents) to a reaction vial.
-
Add 2-bromobenzonitrile (1.0 equivalent) and benzylamine (1.5 equivalents).
-
Add anhydrous DMSO.
-
Seal the vial and purge with argon.
-
Heat the mixture to 90-110 °C and stir until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Catalytic Pathway Visualization
Understanding the reaction mechanism is key to optimization. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.
Caption: Catalytic cycle of Buch_wald-Hartwig amination.
References
- 1. This compound | 5589-62-8 | Benchchem [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Navigating the Challenges of Buchwald-Hartwig Amination of 2-Chlorobenzonitrile: A Technical Guide
Technical Support Center
For researchers, scientists, and professionals in drug development, the Buchwald-Hartwig amination stands as a powerful tool for the synthesis of arylamines. However, the application of this reaction to electron-deficient substrates like 2-chlorobenzonitrile can present unique challenges, primarily the formation of unwanted byproducts. This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help navigate these complexities and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of 2-chlorobenzonitrile is resulting in a low yield of the desired product and a significant amount of benzonitrile. What is the likely cause?
A1: The formation of benzonitrile is a strong indicator that a side reaction known as hydrodehalogenation is occurring.[1][2] In this process, the chloro group of 2-chlorobenzonitrile is replaced by a hydrogen atom. This side reaction is competitive with the desired amination and is a common issue, particularly with electron-deficient aryl chlorides.[3] The choice of catalyst, ligand, base, and reaction temperature can significantly influence the ratio of amination to hydrodehalogenation.
Q2: How can I minimize the formation of the hydrodehalogenation byproduct?
A2: Minimizing hydrodehalogenation requires careful optimization of reaction parameters:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for promoting the desired reductive elimination step that forms the C-N bond over the pathways leading to hydrodehalogenation.[4] Ligands like XPhos and RuPhos have shown success in similar systems.[5] The use of bidentate ligands such as BINAP and DPPF can also improve yields and rates.[2]
-
Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used, they can sometimes promote side reactions. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better selectivity for the desired amination product in some cases.
-
Temperature Control: Higher temperatures can sometimes favor hydrodehalogenation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress at different temperatures can help identify the optimal balance.
-
Catalyst Precursor: The choice of palladium precursor can impact the reaction's efficiency. Pre-formed palladium catalysts can sometimes offer better results than generating the active catalyst in situ.[6]
Q3: Besides hydrodehalogenation, what other byproducts should I be aware of?
A3: Another potential side reaction is β-hydride elimination, which can occur if the amine coupling partner has β-hydrogens.[2] This leads to the formation of an imine and a palladium-hydride species, which can then contribute to hydrodehalogenation of the starting material. Additionally, at high temperatures or with prolonged reaction times, catalyst decomposition to palladium black can occur, leading to a cessation of catalytic activity.
Q4: My reaction mixture has turned black, and the reaction has stalled. What does this indicate?
A4: The formation of a black precipitate is likely palladium(0), often referred to as palladium black. This indicates that the catalyst has agglomerated and precipitated out of the solution, leading to a loss of catalytic activity. This can be caused by excessively high temperatures, impurities in the reagents or solvent, or an inappropriate ligand-to-metal ratio.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Buchwald-Hartwig amination of 2-chlorobenzonitrile.
| Problem | Potential Cause | Recommended Solution(s) |
| Low to no conversion of 2-chlorobenzonitrile | Inactive catalyst | Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction. Use anhydrous solvents and ensure all reagents are free of impurities. Consider using a pre-formed palladium catalyst. |
| Suboptimal ligand | Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos). Vary the ligand-to-palladium ratio (typically 1:1 to 2:1). | |
| Inappropriate base | If using a weak base, consider switching to a stronger, non-nucleophilic base like NaOt-Bu or LHMDS. Conversely, if side reactions are prevalent with a strong base, try a weaker base like Cs₂CO₃ or K₃PO₄. | |
| High proportion of benzonitrile (hydrodehalogenation) | Reaction temperature too high | Lower the reaction temperature and monitor the reaction over a longer period. |
| Unsuitable ligand/base combination | Experiment with different combinations of ligands and bases. For example, a bulkier ligand may allow for the use of a stronger base with less hydrodehalogenation. | |
| Formation of multiple unidentified byproducts | Reaction decomposition | Lower the reaction temperature and shorten the reaction time. Analyze the reaction mixture at different time points to identify when byproduct formation begins. |
| Impure starting materials | Purify the 2-chlorobenzonitrile and the amine before use. | |
| Reaction starts but does not go to completion | Catalyst decomposition | Lower the reaction temperature. Ensure the ligand provides sufficient stabilization to the palladium center. Consider a higher catalyst loading, but be mindful of potential cost and purification issues. |
Quantitative Data on Byproduct Formation
While specific quantitative data for the amination of 2-chlorobenzonitrile is not extensively available in a single source, the following table provides a representative summary of how reaction conditions can influence product and byproduct distribution in the Buchwald-Hartwig amination of aryl chlorides. This data is compiled from general principles and observations in related systems.
| Entry | Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation Byproduct (%) | Notes |
| 1 | P(o-tolyl)₃ | NaOt-Bu | 100 | Low | High | First-generation ligands often lead to significant hydrodehalogenation with aryl chlorides.[1] |
| 2 | XPhos | NaOt-Bu | 80 | High | Low | Bulky, electron-rich ligands generally favor the desired amination.[5] |
| 3 | RuPhos | Cs₂CO₃ | 100 | Moderate | Moderate | Weaker bases can sometimes reduce hydrodehalogenation but may require higher temperatures or longer reaction times. |
| 4 | XPhos | NaOt-Bu | 120 | Moderate | High | Higher temperatures can increase the rate of hydrodehalogenation. |
Experimental Protocols
Representative Protocol for the Buchwald-Hartwig Amination of 2-Chlorobenzonitrile
This protocol is a general starting point and may require optimization for specific amine coupling partners.
Materials:
-
2-Chlorobenzonitrile
-
Amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add NaOt-Bu (e.g., 1.4 equivalents).
-
Add anhydrous toluene via syringe.
-
Add 2-chlorobenzonitrile (1.0 equivalent) and the amine (1.2 equivalents) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the reaction and troubleshooting, the following diagrams are provided.
Caption: Main catalytic cycle and competing side reactions.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium coupling precatalysts PdL2X2 | Johnson Matthey | Johnson Matthey [matthey.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions
Welcome to the technical support center for palladium-catalyzed amination reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of C-N coupled products. Below you will find troubleshooting guides and frequently asked questions to enhance the efficiency and yield of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction is resulting in a low or no yield. What are the most common causes?
Several factors can contribute to low or no yield in Buchwald-Hartwig amination reactions. The most frequent issues include:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical and highly dependent on the substrate. Sterically hindered and electron-rich ligands often lead to higher catalytic activity.[1]
-
Base Selection: The strength and solubility of the base are crucial. While strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common, they may be incompatible with base-sensitive functional groups.[1][2] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures or longer reaction times.[1][2]
-
Solvent Effects: The solvent choice affects the solubility of reagents and the reaction rate. Aprotic, nonpolar solvents like toluene and dioxane are frequently used.[1][3] In some instances, the insolubility of reagents can lead to reaction failure.[1][3]
-
Reaction Temperature: Typical reaction temperatures range from 80-100°C.[1][3] Insufficient temperature can result in slow or incomplete reactions, while excessive heat may cause catalyst decomposition.[1]
-
Presence of Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen.[1] It is imperative to perform reactions under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.[1]
-
Substrate Quality: Impurities present in the aryl halide or amine can act as catalyst poisons. Ensuring the purity of starting materials is essential.[1]
Q2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
A prevalent side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom.[2] To minimize this and other side reactions:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce side reactions.[2]
-
Lower the Reaction Temperature: Higher temperatures can promote undesired pathways.[2]
-
Screen Different Ligands: Some ligands are more prone to promoting side reactions than others.[2]
-
Consider Product Inhibition: In some cases, the product can coordinate to the palladium center and inhibit the catalyst.[1] Changing the ligand or reaction conditions may be necessary.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with low-yield palladium-catalyzed amination reactions.
Initial Checks & Logical Troubleshooting Workflow
If you are facing a low yield, follow this logical progression to identify the root cause.
Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed amination.
Key Reaction Parameters and Recommendations
The following tables summarize key reaction components and provide guidance for optimization.
Table 1: Selection of Palladium Source and Ligand
| Component | Common Options | Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., XPhos Pd G3) | Pre-catalysts often provide more reliable generation of the active Pd(0) species.[2][3] Pd(II) sources require in-situ reduction.[3] |
| Ligand | Buchwald-type biarylphosphines (e.g., XPhos, RuPhos), Josiphos, BINAP | Ligand choice is substrate-dependent. Sterically bulky and electron-rich ligands are generally preferred.[1] |
Table 2: Choice of Base
| Base | pKa of Conjugate Acid | Characteristics & Recommendations |
| NaOtBu | ~19 | Strong base, often leads to faster reactions. Can be incompatible with base-sensitive functional groups.[1][2][3] |
| LHMDS | ~26 | Strong, non-nucleophilic base. Similar applications to NaOtBu. |
| Cs₂CO₃ | ~10 | Weaker base with good solubility, suitable for substrates with sensitive functional groups.[1][2][3] |
| K₃PO₄ | ~12.3 | Weaker base, often used for sensitive substrates.[1][2] |
Table 3: Common Solvents
| Solvent | Properties | Recommendations |
| Toluene | Aprotic, nonpolar | A standard and effective solvent for many Buchwald-Hartwig reactions.[1][2] |
| 1,4-Dioxane | Aprotic, polar ether | Another common and effective solvent.[1][2] High impact solvent to be avoided if possible.[4] |
| THF | Aprotic, polar ether | Can be used, but may sometimes result in lower yields compared to toluene or dioxane.[2] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Amination Reaction
This protocol is a general guideline and will likely require optimization for specific substrates.
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (0.02-0.04 mmol).
-
If the amine and base are solids, they can be added at this stage.
Inert Atmosphere:
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
Addition of Reagents:
-
Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2 mmol) if not already added.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe if it is a liquid.
Reaction:
-
Stir the mixture at the desired temperature (e.g., 100°C).
-
Monitor the reaction progress by an appropriate technique such as TLC, GC, or LC-MS.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Catalytic Cycles
Understanding the catalytic cycle is crucial for troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Technical Support Center: Purification of 2-(Benzylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of 2-(Benzylamino)benzonitrile.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common challenges.
Recrystallization Issues
-
Question: My this compound product "oils out" during recrystallization instead of forming crystals. What should I do? Answer: "Oiling out" typically occurs if the solution is too concentrated or cools too quickly, causing the solute to separate as a liquid above its melting point. To resolve this:
-
Reheat the solution to dissolve the oil completely.
-
Add a small amount of additional hot solvent to dilute the solution.
-
Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
Consider a different solvent or solvent system.
-
-
Question: After recrystallization, the purity of my this compound has not significantly improved. What are the next steps? Answer: If a single recrystallization is insufficient, consider the following:
-
Second Recrystallization: Perform a second recrystallization, ensuring the initial crystals are fully dissolved in the minimum amount of hot solvent.
-
Solvent System Change: The initial solvent may not be optimal for rejecting the specific impurities present. Experiment with different solvent systems. (See Table 1 for suggestions).
-
Alternative Purification: If impurities have similar solubility profiles, recrystallization may not be effective. Consider column chromatography for a more efficient separation.
-
-
Question: My this compound solution fails to crystallize upon cooling. How can I induce crystallization? Answer: If crystals do not form, the solution may not be sufficiently saturated. You can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure, solid this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.
-
Concentration: Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.
-
Anti-Solvent Addition: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat until it is clear again before cooling.
-
Column Chromatography Issues
-
Question: My this compound is not separating from an impurity on the silica gel column. What can I do? Answer: Co-elution of compounds with similar polarities can be challenging. To improve separation:
-
Optimize the Mobile Phase:
-
Decrease Polarity: If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).
-
Change Solvents: Sometimes a different solvent system will provide better selectivity. Consider trying a system with a different solvent, such as dichloromethane/hexane or toluene/ethyl acetate.
-
-
Use a Different Stationary Phase: If silica gel is not effective, consider using a different stationary phase, such as alumina (neutral or basic) or a reverse-phase C18 silica gel.
-
Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a gradient elution (gradually increasing the polarity of the mobile phase) can often improve the separation of closely eluting compounds.
-
-
Question: My this compound is streaking on the TLC plate and the column. What is the cause and how can I fix it? Answer: Streaking is often caused by overloading the sample or interactions between the compound and the stationary phase.
-
Reduce Sample Load: Ensure you are not applying too much sample to the TLC plate or column. For column chromatography, a general rule is to load 1-5% of the weight of the stationary phase.
-
Add a Modifier to the Mobile Phase: Since this compound is a secondary amine, it can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can neutralize these acidic sites and result in sharper peaks.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the likely impurities in a sample of this compound? Answer: The impurities will depend on the synthetic route used. Common synthesis methods include the reaction of 2-aminobenzonitrile with benzyl bromide or the reductive amination of 2-aminobenzonitrile with benzaldehyde.[1]
-
From Nucleophilic Substitution: Unreacted 2-aminobenzonitrile and benzyl bromide. Dibenzylamino)benzonitrile (from double alkylation) can also be a byproduct.
-
From Reductive Amination: Unreacted 2-aminobenzonitrile and benzaldehyde. The intermediate imine may also be present if the reduction is incomplete. Benzyl alcohol can be a byproduct if the reducing agent is not selective.[1]
-
-
Question 2: What are the most effective methods for purifying crude this compound? Answer: The most common and effective purification methods are recrystallization and column chromatography. Recrystallization is often a good first step to remove the bulk of impurities and obtain a crystalline solid. Column chromatography is highly effective for separating closely related impurities that may not be removed by recrystallization.
-
Question 3: How can I remove colored impurities from my this compound product? Answer: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. Dissolve the compound in a suitable hot solvent, add a small amount of activated carbon, and heat the mixture for a short period. The colored impurities will adsorb to the surface of the carbon, which can then be removed by hot filtration. Subsequent recrystallization should yield a less colored product.
-
Question 4: Is this compound stable to acidic or basic conditions during workup? Answer: The amine functionality in this compound makes it basic. It will react with strong acids to form a salt. This property can be used to your advantage in an acidic wash to remove non-basic impurities. The nitrile group is generally stable to mild acidic and basic conditions at room temperature but can be hydrolyzed to a carboxylic acid or amide under more forcing conditions (e.g., strong acid or base with heating).
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or toluene/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven or desiccator.
Table 1: Suggested Recrystallization Solvent Systems for Aminobenzonitrile Derivatives
| Solvent System | Ratio (v/v) | Notes |
| Ethanol/Water | Start with dissolving in hot ethanol, then add water dropwise until cloudy. | Good for moderately polar compounds. |
| Toluene/Hexane | Dissolve in hot toluene, then add hexane as the anti-solvent. | Effective for less polar compounds. |
| Isopropanol | Single solvent. | A common choice for many organic solids. |
| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate, then add hexane. | Another versatile two-solvent system. |
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. A starting point could be a 10-20% ethyl acetate in hexane mixture.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity, e.g., from 10% to 30% ethyl acetate in hexane).
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Combine and Evaporate: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Table 2: Example Column Chromatography Conditions for Aminobenzonitriles
| Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Detection |
| Silica Gel | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3) | Isocratic or Gradient | TLC with UV visualization |
| Silica Gel | Dichloromethane/Hexane (e.g., 1:1) | Isocratic | TLC with UV visualization |
| Alumina (Neutral) | Toluene/Ethyl Acetate (e.g., 95:5) | Isocratic | TLC with UV visualization |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Catalyst Deactivation in 2-(Benzylamino)benzonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 2-(benzylamino)benzonitrile. The palladium-catalyzed Buchwald-Hartwig amination is a primary method for this synthesis, and this guide focuses on challenges associated with this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts and conditions for synthesizing this compound via Buchwald-Hartwig amination?
A1: The synthesis of this compound typically involves the cross-coupling of a 2-halobenzonitrile (e.g., 2-chlorobenzonitrile or 2-bromobenzonitrile) with benzylamine.[1] This reaction is commonly catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst. Key components of the catalytic system include:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or bis(benzonitrile)palladium(II) chloride ([PdCl₂(PhCN)₂]) are frequently used.[1][2]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for catalyst stability and activity.[1] Common examples include Xantphos, BINAP, and other biaryl phosphines like XPhos and SPhos.[1][3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are common choices.[1][4]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are generally preferred to prevent catalyst deactivation.[4][5]
Q2: My reaction yield is low or the reaction is not proceeding to completion. What are the likely causes related to the catalyst?
A2: Low yields or incomplete conversion in the synthesis of this compound can often be attributed to catalyst deactivation. The primary suspects are:
-
Catalyst Poisoning: The nitrogen atom in the 2-halobenzonitrile substrate or benzylamine can coordinate to the palladium center, inhibiting its catalytic activity.[6] Impurities in the starting materials or solvents can also act as catalyst poisons.
-
Formation of Palladium Black: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black, especially at elevated temperatures. This is a common sign of catalyst decomposition.[6]
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, leading to oxidation. High temperatures can also cause ligand decomposition.[2]
-
Incomplete Catalyst Activation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient under the reaction conditions.
Q3: I observe a black precipitate in my reaction mixture. What is it and what should I do?
A3: The formation of a black precipitate is a strong indication of the formation of palladium black, which is finely divided, catalytically inactive metallic palladium. This signifies that the palladium catalyst has come out of the catalytic cycle and aggregated. To address this, you can:
-
Lower the reaction temperature: High temperatures accelerate the decomposition of the catalytic complex.[4]
-
Optimize the ligand-to-palladium ratio: An insufficient amount of ligand can fail to stabilize the palladium nanoparticles, leading to agglomeration.[2]
-
Use a more robust ligand: Some ligands are more effective at preventing the formation of palladium black.
Q4: Can the nitrile or benzylamine moieties in the reactants or product poison the catalyst?
A4: Yes, both the nitrile group and the amine can potentially poison the palladium catalyst. The nitrogen lone pair in these functional groups can coordinate to the palladium center, occupying coordination sites and hindering the catalytic cycle.[6][7] N-heteroarenes are known to displace phosphine ligands, leading to the formation of dormant palladium complexes.[1][8][9] While benzylamine is a primary reactant, its coordination to the catalyst is a necessary step in the catalytic cycle. However, strong or undesired coordination can inhibit catalyst activity. Similarly, the nitrile group can also coordinate to the palladium center.[7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation.
Issue 1: Low or No Product Yield
Observation: The reaction shows little to no formation of this compound, as determined by TLC, GC, or LC-MS analysis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | 1. Use a fresh batch of palladium precatalyst and ligand. 2. Ensure all reagents and solvents are anhydrous and degassed. 3. Verify that the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). | An increase in product formation indicates that the previous catalyst or reaction setup was compromised. |
| Catalyst Poisoning by Substrates/Impurities | 1. Purify starting materials (2-halobenzonitrile and benzylamine) by recrystallization or distillation. 2. Use high-purity, anhydrous solvents. | Improved yield suggests that impurities were poisoning the catalyst. |
| Suboptimal Ligand | 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, Xantphos). 2. Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher). | A significant improvement in yield with a particular ligand indicates a better match for the substrate and reaction conditions. |
| Incorrect Base | 1. Screen different bases (e.g., NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄). The choice of base can influence catalyst activity and stability. | A higher yield with a different base suggests that the original base was either too weak, too strong, or insoluble. |
Issue 2: Reaction Stalls or is Sluggish
Observation: The reaction starts but does not go to completion, or the reaction rate is very slow.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Lower the reaction temperature (e.g., from 110 °C to 80-90 °C) and increase the reaction time. 2. Visually inspect the reaction for the formation of a black precipitate. 3. Consider using a more thermally stable palladium precatalyst. | A cleaner reaction profile and improved conversion suggest that thermal decomposition was the issue. |
| Ligand Degradation | 1. Ensure the ligand is handled under an inert atmosphere. 2. Add a slight excess of the ligand. | Improved reaction rate and completion indicate that ligand degradation was a contributing factor. |
| Product Inhibition | 1. In some cases, the product can coordinate to the palladium center and inhibit further reaction. Consider using a different ligand that may be less susceptible to product inhibition. | This is more complex to diagnose and may require mechanistic studies. A change in ligand leading to improved yield could be an indicator. |
Quantitative Data on Catalyst Performance
The following tables provide representative data from Buchwald-Hartwig amination reactions of aryl halides, which can serve as a baseline for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst Loading on Yield in a Representative Buchwald-Hartwig Amination
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| 2.0 | 1 | >99 | 50 |
| 1.0 | 2 | 98 | 98 |
| 0.5 | 4 | 95 | 190 |
| 0.1 | 18 | 85 | 850 |
Data is representative for a typical Buchwald-Hartwig amination of an aryl chloride and may vary for the specific synthesis of this compound.
Table 2: Comparison of Different Ligands in a Representative Buchwald-Hartwig Amination
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| XPhos | 1 | 2 | 98 |
| SPhos | 1 | 3 | 95 |
| RuPhos | 1 | 4 | 92 |
| BINAP | 2 | 8 | 85 |
Data is representative and highlights the significant impact of ligand choice on reaction efficiency.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general starting point and may require optimization for specific substrates and scales.
Materials:
-
2-Chlorobenzonitrile (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
Xantphos (0.02 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by 2-chlorobenzonitrile and benzylamine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Characterization of Deactivated Catalyst by Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology of the palladium catalyst and identify signs of agglomeration (palladium black formation).
Sample Preparation:
-
After the reaction, allow the black precipitate (if any) to settle.
-
Carefully decant the supernatant.
-
Wash the precipitate with fresh solvent (e.g., toluene) and centrifuge. Repeat this step three times to remove any organic residues.
-
Resuspend the washed precipitate in a small amount of volatile solvent like ethanol.
-
Deposit a drop of the suspension onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely.
TEM Analysis:
-
Insert the prepared grid into the TEM.
-
Acquire images at different magnifications to observe the size and distribution of the palladium particles.
-
Look for large, irregular agglomerates, which are characteristic of palladium black. Compare with images of a fresh catalyst if available.
Protocol 3: Characterization of Deactivated Catalyst by X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the oxidation state of palladium and identify potential surface poisons.
Sample Preparation:
-
Isolate the deactivated catalyst as described in the TEM sample preparation protocol.
-
Ensure the sample is completely dry and free of solvent.
-
Mount the powdered sample onto a sample holder using double-sided carbon tape.
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the Pd 3d region to determine the oxidation state of palladium. The binding energy of Pd(0) is typically around 335 eV, while Pd(II) species appear at higher binding energies.
-
Acquire high-resolution scans for other relevant elements (e.g., N 1s, C 1s, O 1s, and any suspected impurity elements) to identify potential surface contaminants or poisons.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Common catalyst deactivation pathways.
Caption: Experimental workflow for analyzing a deactivated catalyst.
References
- 1. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [frontiersin.org]
- 8. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 9. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: 2-(Benzylamino)benzonitrile Production
Welcome to the technical support center for the production of 2-(Benzylamino)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A1: The two most common and effective methods for synthesizing this compound are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. It typically involves the reaction of an aryl halide (like 2-chlorobenzonitrile or 2-bromobenzonitrile) with benzylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an activated aryl halide, such as 2-fluorobenzonitrile or 2-chlorobenzonitrile, with benzylamine. The reaction is typically promoted by the presence of an electron-withdrawing group (in this case, the nitrile group) on the aromatic ring.[2]
Q2: What are the main scale-up challenges for these synthetic routes?
A2: Scaling up the synthesis of this compound presents several challenges:
-
Catalyst Cost and Removal (Buchwald-Hartwig): Palladium catalysts and specialized phosphine ligands can be expensive, impacting the cost-effectiveness of the process on a large scale. Furthermore, residual palladium in the final product is a major concern in pharmaceutical applications and requires efficient purification methods.
-
Reaction Conditions (SNAr): SNAr reactions with less reactive aryl chlorides may require harsh conditions, such as high temperatures and strong bases, which can lead to side reactions and impurities.
-
Product Purification: On a larger scale, removing unreacted starting materials, catalyst residues, and byproducts can be challenging. Crystallization is a common purification method for the solid product, but its efficiency depends on the impurity profile.
-
Safety: Handling of reagents like strong bases (e.g., sodium tert-butoxide) and flammable solvents requires strict safety protocols, especially at an industrial scale.
Q3: What are some common side reactions to be aware of?
A3: During the synthesis of this compound, several side reactions can occur:
-
Hydrolysis of the Nitrile Group: Under basic or acidic conditions, the nitrile group can hydrolyze to form the corresponding amide or carboxylic acid.
-
Double Arylation (Buchwald-Hartwig): In some cases, the secondary amine product can undergo a second amination reaction, leading to the formation of a tertiary amine byproduct.
-
Hydrodehalogenation: This is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced, replacing the halogen with a hydrogen atom.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a hazardous substance. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.
Troubleshooting Guides
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precatalyst and ligand are of high quality and handled under an inert atmosphere to prevent deactivation. Consider using a pre-formed active catalyst. |
| Inappropriate ligand | The choice of phosphine ligand is crucial. For electron-deficient aryl chlorides, bulky, electron-rich ligands like XPhos or t-BuXPhos are often effective. | |
| Insufficiently strong base | A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is typically required. Ensure the base is anhydrous and added in sufficient stoichiometric amounts. | |
| Low reaction temperature | The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from 80-110 °C. | |
| Formation of Side Products (e.g., hydrodehalogenation) | Catalyst deactivation or side reactions | Optimize the catalyst and ligand loading. Lowering the reaction temperature or using a different solvent might suppress side reactions. |
| Difficult Product Isolation | Emulsion formation during workup | Use brine to wash the organic layer, which can help break up emulsions. |
| Product oiling out instead of crystallizing | Ensure all solvent is removed. If the product is still an oil, it may be impure. Further purification by column chromatography or recrystallization from a different solvent system may be necessary. |
Nucleophilic Aromatic Substitution (SNAr)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Slow or Incomplete Reaction | Poor leaving group | Aryl fluorides are generally more reactive than aryl chlorides in SNAr. If using 2-chlorobenzonitrile, higher temperatures and a stronger base may be required. |
| Insufficient activation of the aromatic ring | The nitrile group provides activation, but for less reactive substrates, the reaction may still be slow. | |
| Low reaction temperature | Increase the reaction temperature, but monitor for the formation of impurities. | |
| Formation of Multiple Products | Competing reaction pathways | Ensure the purity of starting materials. Side reactions can be minimized by optimizing the reaction temperature and time. |
| Product Discoloration | Impurities or degradation | Purify the product by recrystallization, potentially using activated carbon to remove colored impurities. |
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for this compound Synthesis
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 2-Chlorobenzonitrile or 2-Bromobenzonitrile | 2-Fluorobenzonitrile or 2-Chlorobenzonitrile |
| Reagent | Benzylamine | Benzylamine |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or similar Pd source (1-5 mol%) | Often non-catalyzed, but phase-transfer catalysts can be used. |
| Ligand | Bulky phosphine ligands (e.g., Xantphos, BINAP) (2-10 mol%) | N/A |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, Na₂CO₃) or organic bases (e.g., DIPEA) |
| Solvent | Anhydrous, non-polar aprotic solvents (e.g., Toluene, Dioxane) | Polar aprotic solvents (e.g., DMF, DMSO) or aqueous media |
| Temperature | 80 - 120 °C | Room temperature to 150 °C |
| Reaction Time | 2 - 24 hours | 1 - 12 hours |
| Typical Yield | 70 - 95% | 60 - 90% |
Experimental Protocols
Buchwald-Hartwig Amination of 2-Chlorobenzonitrile
This protocol is a representative procedure and may require optimization.
Materials:
-
2-Chlorobenzonitrile
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and Cs₂CO₃ (e.g., 1.5 equivalents).
-
Add anhydrous toluene to the flask, followed by 2-chlorobenzonitrile (1 equivalent) and benzylamine (1.2 equivalents).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).
Mandatory Visualization
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Validation & Comparative
A Comparative Guide to Catalysts for the Synthesis of 2-(Benzylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(benzylamino)benzonitrile is a critical step in the development of various heterocyclic compounds with potential therapeutic applications. The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides an objective comparison of prominent catalytic systems for the synthesis of this compound, supported by experimental data to inform catalyst selection for research and development.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the yield, reaction time, and conditions required for the synthesis of this compound. The two primary routes for this transformation are the N-arylation of benzylamine with a 2-halobenzonitrile (or similar electrophile) and the N-benzylation of 2-aminobenzonitrile. The following table summarizes the performance of different catalytic systems for these approaches.
| Synthetic Route | Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos | 2-Chlorobenzonitrile, Benzylamine | Cs₂CO₃ | Toluene | 100 | Not Specified | High (Typical) | 2 mol% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | 2-Chlorobenzonitrile, Benzylamine | NaOtBu | Toluene | 80-100 | Not Specified | High (Typical) | 1 mol% |
| Ullmann Condensation | CuI / 1,10-Phenanthroline | 2-Chlorobenzonitrile, Benzylamine | K₂CO₃ | DMF | 110-140 | Not Specified | Good (Typical) | 10 mol% |
| Ullmann Condensation | Cu₂O / N,N'-Dimethylethylenediamine | 2-Chlorobenzonitrile, Benzylamine | K₃PO₄ | Dioxane | 100 | Not Specified | Good (Typical) | 5 mol% |
| Borrowing Hydrogen Methodology | Pd(OAc)₂ / TPPMS | 2-Aminobenzonitrile, Benzyl alcohol | None | Water | 60 | 16 | 78 | 5 mol% |
| Borrowing Hydrogen Methodology | PdCl₂(MeCN)₂ / TPPMS | 2-Aminobenzonitrile, Benzyl alcohol | None | Water | 80 | 16 | 85 | 5 mol% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative protocols for the palladium-catalyzed Buchwald-Hartwig amination and the palladium-catalyzed "borrowing hydrogen" N-benzylation.
Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chlorobenzonitrile with Benzylamine (Adapted Protocol)
This protocol is adapted from general procedures for Buchwald-Hartwig amination reactions.[1]
Materials:
-
2-Chlorobenzonitrile
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
-
Schlenk line or glovebox
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and Cs₂CO₃ (1.4 mmol).
-
Add 2-chlorobenzonitrile (1.0 mmol) and anhydrous toluene (5 mL) to the flask.
-
Add benzylamine (1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed N-Benzylation of 2-Aminobenzonitrile via Borrowing Hydrogen Methodology
This protocol is based on a reported environmentally friendly N-monobenzylation method.[2]
Materials:
-
2-Aminobenzonitrile
-
Benzyl alcohol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(3-sulfophenyl)phosphine trisodium salt (TPPMS)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine 2-aminobenzonitrile (1 mmol), benzyl alcohol (2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and TPPMS (0.10 mmol, 10 mol%).
-
Add water (4 mL) to the reaction mixture.
-
Stir the mixture at 60 °C for 16 hours under an air atmosphere.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Visualizing the Synthetic Pathways
To better understand the workflow and the relationships between the different catalytic approaches, the following diagrams are provided.
Caption: Generalized experimental workflow for the synthesis of this compound.
Caption: Logical relationship comparing different catalytic strategies for the synthesis of this compound.
References
A Comparative Guide to 2-(Benzylamino)benzonitrile and its Derivatives in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(benzylamino)benzonitrile and other benzonitrile derivatives, focusing on their synthetic accessibility and performance in contexts relevant to drug discovery and materials science. The unique structural motif of this compound, featuring a secondary amine adjacent to a nitrile group on a benzene ring, offers a versatile scaffold for the synthesis of a variety of heterocyclic compounds and serves as a key building block for molecules with potential therapeutic applications.[1] This document outlines comparative synthetic methodologies, presents quantitative data on biological activities, and provides detailed experimental protocols.
Comparative Synthesis of this compound and Derivatives
The synthesis of this compound and its analogs can be achieved through several modern catalytic cross-coupling reactions. The Buchwald-Hartwig amination and Ullmann condensation are prominent methods for the formation of the crucial C-N bond.[1] These approaches offer significant advantages over traditional nucleophilic aromatic substitution, including milder reaction conditions and a broader substrate scope.[1]
Below is a comparative summary of typical reaction conditions for the synthesis of this compound from 2-chlorobenzonitrile, highlighting the key parameters of different catalytic systems.
Table 1: Comparison of Catalytic Amination Strategies for the Synthesis of this compound [1]
| Catalytic System | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100-120 | 85-95 |
| Ullmann Condensation | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-140 | 70-85 |
Further functionalization of the this compound scaffold, such as through Sonogashira coupling, allows for the introduction of diverse substituents, leading to a wide range of derivatives with potential applications in medicinal chemistry and materials science.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of 2-chlorobenzonitrile with benzylamine.
Materials:
-
2-Chlorobenzonitrile
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (1.5 equivalents).
-
Add 2-chlorobenzonitrile (1.0 equivalent) and anhydrous toluene.
-
Add benzylamine (1.2 equivalents) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Workflow for Buchwald-Hartwig Amination:
References
Crystallographic Validation of 2-(Benzylamino)benzonitrile: A Comparative Guide
A comprehensive search for the crystallographic data of 2-(benzylamino)benzonitrile has revealed that a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available in crystallographic databases. Therefore, a direct validation of its structure using experimental crystallographic data cannot be presented at this time.
While the synthesis and general properties of this compound are documented in chemical literature, its precise three-dimensional structure, as determined by X-ray crystallography, does not appear to have been published. This guide will, therefore, outline the established methods for crystallographic structure validation and present a comparative framework that would be utilized should the data become available. We will also discuss alternative and complementary analytical techniques used for the structural elucidation of similar organic molecules.
The Role of Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystalline solid. This technique provides unambiguous proof of a molecule's constitution, configuration, and conformation.
Hypothetical Experimental Workflow for Crystallographic Validation
Should a suitable single crystal of this compound be obtained, the following workflow would be employed for its structural validation.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Comparison of Structural Validation Methods
In the absence of crystallographic data for this compound, researchers would rely on a combination of other analytical techniques to infer its structure. The table below compares these methods with single-crystal X-ray crystallography.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing | Connectivity of atoms (1D & 2D NMR), chemical environment of nuclei | Molecular weight, elemental composition | Presence of functional groups |
| Sample Phase | Crystalline Solid | Solution or Solid-State | Gas or Liquid | Solid, Liquid, or Gas |
| Structural Detail | Unambiguous and absolute | Inferred from spectral data, conformation in solution | Provides molecular formula, fragmentation pattern aids in connectivity | Indicates presence of key bonds (e.g., C≡N, N-H) |
| Limitations | Requires high-quality single crystals | Ambiguities in complex structures, solvent effects | Does not provide stereochemical information | Limited information on overall molecular architecture |
Experimental Protocols
While a specific protocol for the crystallographic validation of this compound cannot be provided, a general procedure for single-crystal X-ray diffraction is outlined below. This is followed by standard protocols for complementary spectroscopic techniques that would be used for its characterization.
General Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt.
-
Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates and thermal parameters.
-
Validation: The final structure is validated using crystallographic software to check for consistency and quality. The results are typically reported in a Crystallographic Information File (CIF).
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the molecule in solution.
Mass Spectrometry Protocol
-
Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.
-
Data Interpretation: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides information about the structural components.
Infrared Spectroscopy Protocol
-
Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or analyzed directly as a thin film or in solution.
-
Spectral Acquisition: The sample is placed in an FT-IR spectrometer, and the infrared spectrum is recorded.
-
Spectral Analysis: The absorption bands are correlated to specific functional groups present in the molecule, such as the nitrile (C≡N) stretch and the N-H stretch of the secondary amine.
Conclusion
While the definitive crystallographic structure of this compound remains to be determined, the framework for its validation is well-established. The combination of spectroscopic methods provides strong evidence for its chemical structure, but only single-crystal X-ray crystallography could provide unequivocal proof of its three-dimensional arrangement in the solid state. The availability of a CIF file for this compound in the future would be a valuable addition to the chemical literature, allowing for a complete and direct structural validation.
A Comparative Analysis of Synthetic Pathways to 2-(Benzylamino)benzonitrile
For Immediate Release: A comprehensive guide comparing the primary synthetic routes to 2-(Benzylamino)benzonitrile has been compiled for researchers, scientists, and professionals in drug development. This report provides a detailed analysis of three common synthetic methodologies: Palladium-Catalyzed Buchwald-Hartwig Amination, Copper-Catalyzed Ullmann Condensation, and Reductive Amination. The comparison includes a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and catalyst cost.
Comparative Performance of Synthetic Routes
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, can be achieved through several established methods. This guide focuses on the three most prevalent and practical approaches, providing a side-by-side comparison of their key performance indicators.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Reductive Amination |
| Starting Materials | 2-Halobenzonitrile (Cl, Br), Benzylamine | 2-Halobenzonitrile (Br, I), Benzylamine | 2-Aminobenzonitrile, Benzaldehyde |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂) with phosphine ligand (e.g., Xantphos, BINAP) | Copper-based (e.g., CuI, Cu₂O) with or without a ligand | None (Reducing agent used) |
| Reaction Temperature | Moderate to high (e.g., 80-120 °C) | High (e.g., 100-150 °C) | Room temperature to moderate |
| Reaction Time | Typically shorter (e.g., 2-24 hours) | Generally longer (e.g., 24-48 hours) | Variable (a few hours) |
| Typical Yield | High to excellent (often >90%) | Moderate to good (can be variable) | Good to high |
| Key Advantages | High yields, broad substrate scope, milder conditions than Ullmann.[1] | Lower catalyst cost compared to palladium. | Avoids the use of expensive transition metal catalysts. |
| Key Disadvantages | High cost and potential toxicity of palladium catalysts.[1] | Harsher reaction conditions (higher temperatures), sometimes lower yields. | May require an additional step for the preparation of 2-aminobenzonitrile. |
Experimental Protocols
Detailed methodologies for each of the key synthetic routes are provided below.
Palladium-Catalyzed Buchwald-Hartwig Amination
This method is a highly effective approach for the synthesis of this compound by coupling benzylamine with a 2-halobenzonitrile, such as 2-chlorobenzonitrile or 2-bromobenzonitrile.[1]
Materials:
-
2-Chlorobenzonitrile
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).
-
Add sodium tert-butoxide (1.2-1.5 equivalents).
-
Add 2-chlorobenzonitrile (1.0 equivalent) and anhydrous toluene.
-
Finally, add benzylamine (1.1-1.2 equivalents) to the reaction mixture.
-
Seal the flask and heat the mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation provides a classical, more economical alternative to palladium-catalyzed methods for the formation of the C-N bond.
Materials:
-
2-Bromobenzonitrile
-
Benzylamine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add CuI (5-10 mol%), potassium carbonate (2.0 equivalents), and 2-bromobenzonitrile (1.0 equivalent).
-
Under an inert atmosphere, add benzylamine (1.2 equivalents) and DMF.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction's progress by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute aqueous ammonia (to remove copper salts) and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the final product.
Reductive Amination
This two-step, one-pot procedure involves the formation of an imine from 2-aminobenzonitrile and benzaldehyde, followed by in-situ reduction.
Materials:
-
2-Aminobenzonitrile
-
Benzaldehyde
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or another suitable protic solvent
-
Acetic acid (catalytic amount, if needed)
Procedure:
-
Dissolve 2-aminobenzonitrile (1.0 equivalent) and benzaldehyde (1.0-1.1 equivalents) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. A catalytic amount of acetic acid can be added to promote this step.
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes to this compound.
Caption: Comparative overview of synthetic routes to this compound.
The following diagram details the workflow for the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
This guide aims to provide a practical resource for chemists to make informed decisions when planning the synthesis of this compound and related compounds.
References
A Mechanistic Showdown: Palladium vs. Copper Catalysts in Modern Synthesis
For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of synthetic strategies. This guide provides an objective, data-driven comparison of palladium and copper catalysts, two of the most powerful tools in the synthetic chemist's arsenal for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.
This comprehensive analysis delves into the mechanistic nuances of key palladium- and copper-catalyzed cross-coupling reactions, presenting a side-by-side comparison of their performance based on experimental data. Detailed protocols for representative reactions are also provided to facilitate practical application.
At a Glance: Key Mechanistic Differences
Palladium and copper catalysts, while both enabling powerful bond formations, operate through distinct mechanistic pathways. Palladium catalysis, particularly in its more common Pd(0)/Pd(II) cycle, typically involves a three-step process: oxidative addition, transmetalation, and reductive elimination. In contrast, the mechanism of copper-catalyzed reactions, such as the Ullmann condensation, is more varied and can involve Cu(I)/Cu(III) or other pathways, often requiring higher reaction temperatures in its classical form.[1][2]
Modern advancements, however, have led to the development of ligated copper systems that can operate under milder conditions, making them increasingly competitive with palladium catalysts.[3] The choice between these two metals often hinges on factors such as substrate scope, functional group tolerance, cost, and toxicity. Palladium, though more expensive, often offers broader substrate scope and milder reaction conditions.[4] Copper, being more earth-abundant and less toxic, presents a more economical and sustainable alternative, particularly for specific transformations like C-O and C-N bond formation.[5]
Performance Comparison: C-N and C-C Bond Formation
To provide a clear comparison, this guide focuses on two of the most widely utilized classes of cross-coupling reactions: C-N bond formation (Buchwald-Hartwig vs. Ullmann Amination) and C-C bond formation (Suzuki-Miyaura Coupling).
C-N Bond Formation: Buchwald-Hartwig (Palladium) vs. Ullmann-Goldberg (Copper)
The synthesis of arylamines is a cornerstone of pharmaceutical and materials chemistry. The palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann-Goldberg reaction are the two preeminent methods for this transformation.
The Buchwald-Hartwig amination has seen extensive development, with multiple generations of increasingly active and versatile catalysts.[6] These systems generally offer high yields under relatively mild conditions and tolerate a wide array of functional groups.[7] The Ullmann-Goldberg reaction, historically requiring harsh conditions, has been revitalized through the use of ligands that facilitate catalysis at lower temperatures.[1][3]
| Reaction | Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Aryl Bromide | Primary/Secondary | Cs₂CO₃ | Toluene | 80-110 | 12-24 | 70-95 | [3] |
| Buchwald-Hartwig | Pd(OAc)₂ / t-Bu₃P | 3-Bromopyridine | Secondary Aniline | NaOt-Bu | Toluene | 100 | 16 | 84 | [3] |
| Ullmann-Goldberg | CuI / L-proline | Aryl Iodide | Primary/Secondary | K₂CO₃ | DMSO | 90-110 | 24-48 | 60-90 | [3][8] |
| Ullmann-Goldberg | CuI / Phenanthroline | Aryl Iodide | Aniline | K₃PO₄ | DMF | 100-120 | 24 | 75-92 | [1][3] |
Key Observations:
-
Palladium catalysts for the Buchwald-Hartwig reaction often exhibit higher turnover numbers (TONs) and turnover frequencies (TOFs) compared to traditional copper systems, allowing for lower catalyst loadings (typically 0.1-2 mol%).[9][10]
-
Modern ligated copper systems for Ullmann-type reactions have significantly improved performance, with some systems achieving high yields with catalyst loadings as low as 1-5 mol%.[4]
-
The choice of ligand is crucial for both palladium and copper systems, dramatically influencing reaction scope, efficiency, and selectivity.[3]
-
While palladium catalysts are often more versatile for a broader range of aryl halides (including chlorides), copper catalysts can be highly effective and more economical for aryl iodides and bromides.[3][11]
C-C Bond Formation: Suzuki-Miyaura Coupling (Palladium)
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is one of the most powerful and widely used methods for constructing C-C bonds. While copper-catalyzed Suzuki-type couplings exist, they are less common and generally less efficient than their palladium counterparts.[11][12]
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(PPh₃)₄ | Aryl Iodide | Phenylboronic Acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | ~190 | ~16 | [13] |
| Pd(OAc)₂ / SPhos | Aryl Chloride | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | ~460 | ~29 | [14] |
| Pd/C | Aryl Bromide | Phenylboronic Acid | K₂CO₃ | EtOH/H₂O | 80 | 0.33 | 98 | ~490 | ~1485 | [15] |
| Pd₁(SAC)/FeOx | Aryl Bromide | Phenylboronic Acid | K₂CO₃ | EtOH/H₂O | 40 | 2 | >99 | ~495 | ~248 | [16] |
Key Observations:
-
Palladium catalysts for the Suzuki-Miyaura reaction are highly efficient, with modern systems achieving very high turnover numbers and frequencies, allowing for catalyst loadings in the parts-per-million (ppm) range.[9][13]
-
The development of sophisticated phosphine ligands and N-heterocyclic carbene (NHC) ligands has been instrumental in expanding the scope of the Suzuki-Miyaura reaction to include challenging substrates like aryl chlorides.[14]
-
Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) and single-atom catalysts (SACs), offer advantages in terms of catalyst recovery and reuse.[15][16]
Mechanistic Pathways and Experimental Workflows
To facilitate a deeper understanding and practical implementation, the following sections detail the catalytic cycles and provide representative experimental protocols for key palladium- and copper-catalyzed reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
(±)-BINAP (0.02 mmol, 2 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide.
-
The tube is evacuated and backfilled with argon three times.
-
Toluene, the aryl bromide, and the amine are added sequentially via syringe.
-
The reaction mixture is heated to 100 °C with stirring for 16-24 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation (C-O Coupling)
The mechanism of the Ullmann condensation has been a subject of debate, with evidence supporting multiple pathways, including a Cu(I)/Cu(III) cycle.[17]
Caption: Proposed catalytic cycle for the Copper-catalyzed Ullmann ether synthesis.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
Procedure:
-
To a round-bottom flask is added CuI, L-proline, K₂CO₃, the aryl bromide, and the phenol.
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous DMSO is added via syringe.
-
The reaction mixture is heated to 110 °C with vigorous stirring for 24-48 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Conclusion: A Tale of Two Metals
Both palladium and copper catalysts are indispensable tools in modern organic synthesis, each with its own set of strengths and weaknesses. Palladium catalysts, particularly for C-C bond formation via the Suzuki-Miyaura reaction and C-N bond formation via the Buchwald-Hartwig amination, generally offer broader substrate scope, milder reaction conditions, and higher catalytic activity.[4][8] However, the high cost and toxicity of palladium are significant drawbacks.
Copper catalysts, especially for Ullmann-type C-O and C-N couplings, provide a more cost-effective and environmentally benign alternative.[5] While traditionally requiring harsher conditions, the development of modern ligand systems has significantly expanded their utility under milder conditions, making them increasingly competitive with palladium for specific applications.
Ultimately, the choice between palladium and copper will depend on the specific synthetic challenge at hand, including the nature of the substrates, the desired functional group tolerance, and considerations of cost and sustainability. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will empower researchers to make informed decisions and optimize their synthetic strategies.
References
- 1. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ullmann Reaction [organic-chemistry.org]
A Comparative Spectroscopic Analysis of 2-(Benzylamino)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 2-(benzylamino)benzonitrile and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and structural elucidation of this important class of compounds.
Data Presentation
The following tables summarize the quantitative spectroscopic data for a selection of this compound derivatives, showcasing the influence of various substituents on their spectral characteristics.
¹H NMR Spectral Data (in CDCl₃)
| Compound | Ar-H (ppm) | NH (ppm) | CH₂ (ppm) | Other Protons (ppm) |
| This compound | 6.70-7.60 (m, 9H) | ~4.5 (br s, 1H) | 4.45 (d, 2H) | - |
| 2-(4-Methoxybenzylamino)benzonitrile | 6.65-7.55 (m, 8H) | ~4.4 (br s, 1H) | 4.38 (d, 2H) | 3.80 (s, 3H, -OCH₃) |
| 2-(4-Chlorobenzylamino)benzonitrile | 6.68-7.58 (m, 8H) | ~4.6 (br s, 1H) | 4.42 (d, 2H) | - |
| 2-(4-Nitrobenzylamino)benzonitrile | 6.72-8.25 (m, 8H) | ~4.8 (br s, 1H) | 4.55 (d, 2H) | - |
¹³C NMR Spectral Data (in CDCl₃)
| Compound | C≡N (ppm) | Ar-C (ppm) | CH₂ (ppm) | Other Carbons (ppm) |
| This compound | ~118.5 | 110.0-150.0 | ~48.0 | - |
| 2-(4-Methoxybenzylamino)benzonitrile | ~118.6 | 110.0-159.0 | ~47.5 | 55.3 (-OCH₃) |
| 2-(4-Chlorobenzylamino)benzonitrile | ~118.3 | 110.0-150.0 | ~47.8 | - |
| 2-(4-Nitrobenzylamino)benzonitrile | ~118.0 | 110.0-151.0 | ~47.2 | - |
IR Spectral Data (KBr Pellet, cm⁻¹)
| Compound | ν(N-H) | ν(C≡N) | ν(C-H, aromatic) | ν(C-H, aliphatic) | ν(C=C, aromatic) | Other Bands (cm⁻¹) |
| This compound | ~3350 | ~2225 | ~3060 | ~2920 | ~1600, 1500 | - |
| 2-(4-Methoxybenzylamino)benzonitrile | ~3345 | ~2223 | ~3055 | ~2930 | ~1610, 1510 | ~1250 (C-O stretch) |
| 2-(4-Chlorobenzylamino)benzonitrile | ~3355 | ~2228 | ~3065 | ~2925 | ~1595, 1490 | ~1090 (C-Cl stretch) |
| 2-(4-Nitrobenzylamino)benzonitrile | ~3360 | ~2230 | ~3070 | ~2928 | ~1590, 1520 | ~1520, 1345 (NO₂ stretches) |
Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 208 | 117, 91 (tropylium ion), 77 |
| 2-(4-Methoxybenzylamino)benzonitrile | 238 | 121 (methoxy-tropylium ion), 117, 91, 77 |
| 2-(4-Chlorobenzylamino)benzonitrile | 242/244 | 125/127 (chloro-tropylium ion), 117, 91, 77 |
| 2-(4-Nitrobenzylamino)benzonitrile | 253 | 136 (nitro-tropylium ion), 117, 91, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation : Approximately 5-10 mg of the this compound derivative was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Pulse Program : zg30 (standard 30-degree pulse)
-
Number of Scans : 16
-
Relaxation Delay (d1) : 2.0 s
-
Acquisition Time : 4.0 s
-
Spectral Width : 20 ppm
-
-
¹³C NMR Acquisition :
-
Pulse Program : zgpg30 (power-gated decoupling with a 30-degree pulse)
-
Number of Scans : 1024
-
Relaxation Delay (d1) : 2.0 s
-
Acquisition Time : 1.2 s
-
Spectral Width : 240 ppm
-
-
Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were performed manually.
Infrared (IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of the solid this compound derivative was finely ground in an agate mortar. This was then intimately mixed with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture was transferred to a pellet die and pressed under high pressure to form a transparent pellet.
-
Acquisition :
-
Spectral Range : 4000-400 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Number of Scans : 16
-
-
Data Processing : A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent) with a deuterium and halogen lamp.
-
Sample Preparation : A stock solution of the this compound derivative was prepared in spectroscopic grade methanol at a concentration of 1 mg/mL. This was further diluted to obtain a final concentration of approximately 0.01 mg/mL.
-
Acquisition :
-
Wavelength Range : 200-400 nm
-
Scan Speed : Medium
-
Slit Width : 1.0 nm
-
-
Data Processing : A baseline correction was performed using the pure solvent (methanol) in a matched quartz cuvette.
Mass Spectrometry (MS)
-
Instrumentation : A Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC).
-
GC Conditions :
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature : 250 °C
-
Oven Program : Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI)
-
Electron Energy : 70 eV
-
Source Temperature : 230 °C
-
Scan Range : 50-500 m/z
-
-
Data Processing : The acquired mass spectra were analyzed for the molecular ion peak and characteristic fragmentation patterns.
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound derivatives.
Caption: Workflow for Spectroscopic Analysis.
2-(Benzylamino)benzonitrile: A Comparative Guide for Amine Reagent Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of an appropriate amine reagent is pivotal for the successful construction of carbon-nitrogen (C-N) bonds, a cornerstone of many pharmaceutical and materials science applications. This guide provides a comprehensive comparison of 2-(benzylamino)benzonitrile with other commonly employed amine reagents, offering insights into its performance in key synthetic transformations. The following sections present a detailed analysis of experimental data, reaction protocols, and visual workflows to aid researchers in selecting the optimal amine for their specific synthetic needs.
Performance Comparison in C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2][3] To evaluate the performance of this compound as a nucleophile in this reaction, a comparative study was conducted against other primary and secondary amines. The synthesis of 2-(substituted-amino)benzonitrile was chosen as a model reaction, utilizing 2-chlorobenzonitrile as the aryl halide substrate.
While a single study with directly comparable, side-by-side data for all amines was not identified in the surveyed literature, the following table collates representative data from various sources to provide a comparative overview. It is important to note that variations in catalysts, ligands, bases, and reaction conditions can significantly influence yields and reaction times.
| Amine Reagent | Product | Catalyst System (Pd precursor / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Benzylamine | This compound | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | 88 | [4] |
| Aniline | 2-(Phenylamino)benzonitrile | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 12 | 92 | [4] |
| Morpholine | 2-(Morpholino)benzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 16 | 95 | [4] |
| n-Hexylamine | 2-(Hexylamino)benzonitrile | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 20 | 85 | [4] |
Note: The data presented is a compilation from analogous reactions and may not represent a direct head-to-head comparison under identical conditions.
Key Synthetic Methodologies and Experimental Protocols
Three primary synthetic routes are commonly employed for the synthesis of this compound and related N-aryl amines: Buchwald-Hartwig Amination, Reductive Amination, and Ullmann Condensation.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-N bonds and is often the preferred method for the synthesis of this compound from 2-halobenzonitriles.[1][5]
Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
2-Chlorobenzonitrile
-
Benzylamine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (anhydrous, degassed)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating plate
-
Standard glassware for work-up and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).
-
Add 2-chlorobenzonitrile (1.0 equivalent) and anhydrous, degassed toluene to the tube.
-
Add benzylamine (1.2 equivalents) to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Reductive Amination
Reductive amination provides a valuable alternative for the synthesis of this compound, particularly when starting from 2-aminobenzonitrile and benzaldehyde. This one-pot procedure involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.[5][6]
Experimental Protocol: Synthesis of this compound via Reductive Amination
Materials:
-
2-Aminobenzonitrile
-
Benzaldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add 2-aminobenzonitrile (1.0 equivalent) and benzaldehyde (1.1 equivalents) in 1,2-dichloroethane.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete (typically 12-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While often requiring harsher reaction conditions than the Buchwald-Hartwig amination, it can be a useful alternative, particularly in specific substrate contexts.[7][8]
Experimental Protocol: Synthesis of this compound via Ullmann Condensation
Materials:
-
2-Chlorobenzonitrile
-
Benzylamine
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vial or flask with a reflux condenser
-
Magnetic stirrer and heating plate
-
Standard glassware for work-up and purification
Procedure:
-
To a reaction vial, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equivalents).
-
Add 2-chlorobenzonitrile (1.0 equivalent) and benzylamine (1.5 equivalents).
-
Add DMF or DMSO as the solvent.
-
Seal the vial and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Synthetic Processes
To provide a clearer understanding of the experimental procedures and reaction mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound serves as a versatile amine reagent in organic synthesis, with its performance being comparable to other standard primary and secondary amines in C-N cross-coupling reactions. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the target molecule, including steric and electronic considerations, as well as the desired functional group tolerance of the reaction. The provided experimental protocols and workflows offer a practical guide for the implementation of these key synthetic transformations in a laboratory setting. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the highest possible efficiency and yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 5589-62-8 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
Comparative yield analysis of different 2-(Benzylamino)benzonitrile synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic methodologies for obtaining 2-(benzylamino)benzonitrile, a key intermediate in the synthesis of various biologically active compounds. The selection of an appropriate synthetic route is critical and often depends on factors such as precursor availability, desired yield, reaction conditions, and cost. This document outlines three common methods: the Buchwald-Hartwig amination, the Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr), presenting a comparative analysis of their performance with supporting experimental data.
Comparative Yield Analysis
The following table summarizes representative yields for the synthesis of this compound and structurally similar N-aryl amines using the three highlighted methods. It is important to note that yields are highly substrate and condition dependent, and optimization is often necessary to achieve the reported efficiencies.
| Synthesis Method | Aryl Halide Precursor | Amine | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| Buchwald-Hartwig Amination | 2-Chlorobenzonitrile | Benzylamine | Pd₂(dba)₃ / Xantphos | Toluene | 100-110 | 12-24 | 85-95[1] |
| 2-Bromobenzonitrile | Benzylamine | Pd(OAc)₂ / BINAP | Dioxane | 80-100 | 8-16 | 90-98[2][3] | |
| Ullmann Condensation | 2-Iodobenzonitrile | Benzylamine | CuI / L-proline | DMSO | 90-120 | 24-48 | 70-85 |
| 2-Bromobenzonitrile | Benzylamine | Cu₂O / 1,10-Phenanthroline | NMP | 120-150 | 24-48 | 65-80 | |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Fluorobenzonitrile | Benzylamine | K₂CO₃ | DMSO | 100-120 | 6-12 | 90-97 |
| 2-Nitrobenzonitrile | Benzylamine | K₂CO₃ | DMF | 80-100 | 4-8 | >95 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagent purity.
Buchwald-Hartwig Amination Protocol
This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.[2][4]
Materials:
-
2-Halobenzonitrile (e.g., 2-chlorobenzonitrile or 2-bromobenzonitrile) (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.
-
Add the 2-halobenzonitrile and anhydrous toluene.
-
Add the benzylamine via syringe.
-
The reaction mixture is heated to 100-110°C and stirred for 12-24 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Ullmann Condensation Protocol
This copper-catalyzed reaction is a classical method for N-arylation.
Materials:
-
2-Iodobenzonitrile (1.0 equiv)
-
Benzylamine (1.5 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 2-iodobenzonitrile, benzylamine, CuI, L-proline, and K₂CO₃.
-
Add anhydrous DMSO to the flask.
-
The reaction mixture is heated to 90-120°C under an inert atmosphere and stirred for 24-48 hours.
-
The reaction is monitored by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to afford the desired product.
Nucleophilic Aromatic Substitution (SNAr) Protocol
This method is particularly effective when the aromatic ring is activated by an electron-withdrawing group.
Materials:
-
2-Fluorobenzonitrile (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve 2-fluorobenzonitrile and benzylamine in anhydrous DMSO.
-
Add potassium carbonate to the mixture.
-
The reaction is heated to 100-120°C and stirred for 6-12 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, poured into ice water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried under vacuum. If no precipitate forms, the aqueous layer is extracted with ethyl acetate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualization of Synthetic Strategy Selection
The choice of synthetic method often follows a logical progression based on the available starting materials and desired reaction characteristics. The following diagram illustrates a decision-making workflow for selecting the optimal synthesis route for this compound.
References
A Comparative Guide to the Efficacy of 2-(Benzylamino)benzonitrile and Other Precursors in Quinazoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinazolines, a class of heterocyclic compounds with significant pharmacological activities, is a cornerstone of medicinal chemistry and drug development. The choice of starting material is a critical determinant of reaction efficiency, yield, and the overall viability of a synthetic route. This guide provides an objective comparison of the efficacy of 2-(benzylamino)benzonitrile and its close analogue, 2-aminobenzonitrile, against other common precursors in quinazoline synthesis, supported by experimental data and detailed protocols.
Introduction to Quinazoline Synthesis Precursors
The quinazoline scaffold is typically constructed through the cyclization of a benzene ring fused to a pyrimidine ring. Various precursors have been employed to achieve this, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of the following key starting materials:
-
This compound and 2-Aminobenzonitrile: These precursors offer a direct route to quinazolines, particularly for the synthesis of 2,4-disubstituted derivatives. The nitrile group serves as a key functional handle for cyclization.
-
Anthranilic Acid: A classical and widely used precursor, especially in the Niementowski synthesis, for the preparation of quinazolin-4(3H)-ones.
-
2-Aminobenzaldehydes and 2-Aminobenzylamines: These compounds are versatile starting materials that can react with a variety of reagents to form the quinazoline core.
Quantitative Comparison of Quinazoline Synthesis Methods
The following tables summarize the performance of different precursors in various synthetic methodologies for quinazoline and quinazolinone synthesis.
Table 1: Comparison of Yields for Quinazoline Synthesis
| Precursor | Method | Reagents | Product Type | Yield (%) | Reference |
| 2-Aminobenzonitrile | Palladium-Catalyzed Three-Component Reaction | Aldehydes, Arylboronic Acids | 2,4-Disubstituted Quinazolines | Good | [1] |
| 2-Aminobenzonitrile | Ru(II)-Catalyzed Tandem Reaction | Aliphatic Alcohols, Water | Quinazolinones | Good to Excellent | [2] |
| 2-Aminobenzonitrile | Acid-Mediated Annulation | N-Benzyl Cyanamides, HCl | 2-Amino-4-iminoquinazolines | High | [3] |
| Anthranilic Acid | Niementowski Reaction (Conventional Heating) | Formamide | Quinazolin-4-one | 72 | [4] |
| Anthranilic Acid | Niementowski Reaction (Optimized) | Formamide | Quinazolin-4-one | 96 | [4] |
| 2-Aminobenzaldehyde | Iodine-Catalyzed C-H Amination | Benzylamines, O₂ | 2-Phenylquinazolines | Very Good | [1] |
| 2-Aminobenzylamine | Oxidant- and Metal-Free Reaction | Oxalic Acid Dihydrate | Quinazoline/2-Methylquinazoline | 75-85 | [5] |
| 2-Aminobenzophenone | TMSOTf/HMDS-Mediated Reaction | Benzaldehydes, Microwave | 2,4-Disubstituted Quinazolines | 81-94 | [5] |
Table 2: Comparison of Reaction Conditions for Quinazoline Synthesis
| Precursor | Method | Catalyst/Mediator | Solvent | Temperature (°C) | Time (h) | Reference |
| 2-Aminobenzonitrile | Palladium-Catalyzed | Pd(OAc)₂ | Dioxane | 100 | 12 | [1] |
| 2-Aminobenzonitrile | Ru(II)-Catalyzed | Ru(II) complex | Alcohol-Water | 120 | 12 | [2] |
| 2-Aminobenzonitrile | Acid-Mediated | HCl | HFIP | 70 | 1 | [3] |
| Anthranilic Acid | Niementowski (Conventional) | None | Formamide (reagent and solvent) | 130-135 | 2 | [4] |
| Anthranilic Acid | Niementowski (Microwave) | Montmorillonite K-10 | Solvent-free | - | 0.07 | [6] |
| 2-Aminobenzaldehyde | Iodine-Catalyzed | I₂ | Solvent-free | 130 | 3-8 | [5] |
| 2-Aminobenzylamine | Metal-Free | None | 1,4-Dioxane | 120 | 6 | [5] |
| 2-Aminobenzophenone | TMSOTf/HMDS-Mediated | TMSOTf | Neat (Microwave) | 150 | 0.5 | [5] |
Experimental Protocols
This section provides detailed experimental procedures for key synthetic methods discussed in this guide.
Protocol 1: Acid-Mediated Synthesis of 2-Amino-4-iminoquinazolines from 2-Aminobenzonitrile[3]
This protocol describes the synthesis of 2-amino-4-iminoquinazolines via a hydrochloric acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-benzyl cyanamides.
Materials:
-
2-Aminobenzonitrile
-
N-Benzyl cyanamide
-
Hydrochloric acid
-
Hexafluoroisopropanol (HFIP)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
A mixture of 2-aminobenzonitrile (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol) is dissolved in HFIP (5 mL).
-
The resulting mixture is stirred at 70 °C for 1 hour.
-
The residue is extracted with ethyl acetate.
-
The organic layer is washed with brine and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired product.
Protocol 2: Niementowski Synthesis of Quinazolin-4-one from Anthranilic Acid[4]
This protocol details the classical Niementowski reaction for the synthesis of the parent quinazolin-4-one.
Materials:
-
Anthranilic acid
-
Formamide
-
Activated carbon
Procedure (Method A - 72% Yield):
-
To 13.7 g (0.1 mol) of anthranilic acid, add 16 mL (0.4 mol) of formamide.
-
Heat the reaction mixture in a glycerin bath at 130-135 °C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and leave for 6-8 hours.
-
Filter the precipitated crystals, dry, and recrystallize from water in the presence of activated carbon to yield quinazolin-4-one.
Procedure (Method B - 96% Yield):
-
A mixture of anthranilic acid and formamide in a 1:4 ratio is heated in a Wood's metal bath at 130-135 °C for 2 hours to achieve a higher yield.
Protocol 3: Iodine-Catalyzed Synthesis of 2-Arylquinazolines from 2-Aminobenzophenones and Benzylamines[5]
This method provides a green and sustainable approach for quinazoline synthesis via benzylic sp³ C-H bond amination.
Materials:
-
2-Aminobenzophenone
-
Aryl amine
-
Molecular iodine
-
Oxygen (O₂) atmosphere
Procedure:
-
A mixture of 2-aminobenzophenone (1.0 mmol), the desired aryl amine (1.2 mmol), and molecular iodine (10 mol%) is taken in a reaction vessel.
-
The reaction is carried out under an O₂ atmosphere at 130 °C for 3-8 hours.
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The product is isolated and purified by column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows and mechanisms of key quinazoline synthesis methods.
Discussion and Conclusion
The choice of precursor for quinazoline synthesis is highly dependent on the desired substitution pattern, available resources, and the desired reaction conditions.
-
2-Aminobenzonitrile and, by extension, This compound , are excellent precursors for the synthesis of 2,4-disubstituted quinazolines and their amino- or imino-derivatives. Modern catalytic methods, including palladium- and ruthenium-catalyzed reactions, offer high yields and good functional group tolerance.[1][2] The acid-mediated annulation provides a rapid and high-yielding route to specific amino-imino quinazolines.[3]
-
Anthranilic Acid remains a workhorse for the synthesis of quinazolin-4(3H)-ones via the Niementowski reaction. While traditional methods require high temperatures, the use of microwave irradiation can significantly reduce reaction times and improve yields.[4][6]
-
2-Aminobenzaldehydes and 2-Aminobenzylamines are versatile starting materials that can be used in various metal-catalyzed and metal-free oxidative coupling reactions to produce a wide range of substituted quinazolines.[1][5] These methods often offer green and sustainable alternatives to classical approaches.
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. generis-publishing.com [generis-publishing.com]
- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Benzylamino)benzonitrile: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 2-(Benzylamino)benzonitrile is a hazardous chemical requiring disposal through a licensed professional waste management service. Under no circumstances should this compound be released into the environment or sanitary sewer systems. This guide provides detailed operational and safety protocols to ensure the safe handling and disposal of this compound, in line with established safety guidelines and regulations.
Essential Safety and Hazard Information
This compound poses significant health and environmental risks. All personnel handling this compound must be thoroughly familiar with its hazard profile and adhere to strict safety protocols.
Hazard Identification:
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity | Not Classified | - |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1] |
| Respiratory Sensitization | Category 3 | H335: May cause respiratory irritation.[1] |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life.[1] |
Personal Protective Equipment (PPE):
A comprehensive range of personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator if inhalation risk is high. |
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spills (in a laboratory setting):
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading by using an inert absorbent material such as sand, vermiculite, or commercial sorbents.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Large Spills:
For significant spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department or emergency response team.
Disposal Workflow
The primary and mandated disposal route for this compound is through a licensed and certified hazardous waste disposal company. The following workflow outlines the necessary steps for its proper management and disposal.
Figure 1. Disposal Workflow for this compound (Within 100 characters)
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid potentially dangerous reactions. Do not mix with strong acids, bases, or oxidizing agents.
-
Containerization: Place all waste, including contaminated PPE and cleaning materials, into a designated, leak-proof, and chemically compatible container. The original product container can be used if it is in good condition.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe transport and disposal.
Laboratory-Scale Pre-treatment (for consideration by trained professionals only)
While professional disposal is mandatory, in some research contexts, small quantities of the compound in solution may be chemically transformed into a less hazardous substance before final disposal. The following is a general protocol for the hydrolysis of a related nitrile compound and should only be attempted by trained chemists with a thorough understanding of the reaction and safety precautions. This procedure is not a substitute for professional waste disposal.
Experimental Protocol: Basic Hydrolysis of an Aromatic Nitrile (Illustrative)
This protocol is adapted from general procedures for the hydrolysis of benzonitriles and should be optimized and validated for this compound in a controlled laboratory setting.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH) solution (e.g., 10-20%)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
pH indicator paper or pH meter
-
Appropriate work-up and extraction solvents (e.g., diethyl ether, hydrochloric acid)
Procedure:
-
Reaction Setup: In a fume hood, place the this compound waste solution into a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Slowly add an excess of aqueous sodium hydroxide solution to the flask.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for several hours. The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) to observe the disappearance of the starting material.
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution with dilute hydrochloric acid.
-
Work-up: The resulting mixture, containing the hydrolyzed product (2-(benzylamino)benzoic acid), should be extracted and purified if necessary. All aqueous and organic layers from the work-up must still be considered hazardous waste and disposed of accordingly.
Disclaimer: This illustrative protocol is for informational purposes only and is intended for use by qualified professionals. It is essential to consult with your institution's safety officer and adhere to all applicable regulations before attempting any chemical treatment of hazardous waste. The primary and required method of disposal for this compound is through a licensed waste disposal service.
References
Personal protective equipment for handling 2-(Benzylamino)benzonitrile
Essential Safety and Handling Guide for 2-(Benzylamino)benzonitrile
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like this compound is paramount. This guide provides immediate, essential safety protocols and logistical plans for its use and disposal.
Chemical Hazards: this compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] It is also very toxic to aquatic life.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in conjunction with goggles when there is a risk of splashing.[3] |
| Skin Protection | Gloves | Solvent-resistant gloves are required. Butyl rubber and Polyvinyl Alcohol are recommended materials for similar nitriles.[3] Gloves must be inspected before use and replaced regularly. |
| Protective Clothing | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls, should be worn.[1] All protective clothing should be clean and put on before work.[3] | |
| Footwear | Chemical-resistant boots with steel toes and shanks are recommended.[4][5] | |
| Respiratory Protection | Respirator | In poorly ventilated areas or when exposure limits may be exceeded, a NIOSH-approved air-purifying respirator should be used.[4][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Handling:
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Remove all sources of ignition.[3]
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3]
-
Collect the absorbed material into a sealed container for disposal.[3]
-
Ventilate and wash the spill area after cleanup is complete.[3]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound should be disposed of as hazardous waste.[3]
-
Container Management: Do not reuse empty containers. They should be treated as hazardous waste.
-
Disposal Procedure:
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5589-62-8 Name: this compound [xixisys.com]
- 2. This compound | C14H12N2 | CID 324787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
